Product packaging for Fluphenazine decanoate dihydrochloride(Cat. No.:CAS No. 1006061-35-3)

Fluphenazine decanoate dihydrochloride

Cat. No.: B124634
CAS No.: 1006061-35-3
M. Wt: 664.7 g/mol
InChI Key: IJIYWOFSPALWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluphenazine decanoate dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C32H46Cl2F3N3O2S and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46Cl2F3N3O2S B124634 Fluphenazine decanoate dihydrochloride CAS No. 1006061-35-3

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIYWOFSPALWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2376-65-0
Record name Fluphenazine decanoate dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluphenazine Decanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluphenazine is a potent, first-generation (typical) antipsychotic agent belonging to the phenothiazine class of drugs.[1][2] It is primarily utilized in the management of chronic schizophrenia and other psychotic disorders.[1][3] The dihydrochloride salt is associated with the fluphenazine molecule itself, while the decanoate ester form represents a significant pharmaceutical modification designed for long-acting parenteral administration. Fluphenazine decanoate is a prodrug that, when formulated in an oily vehicle for intramuscular or subcutaneous injection, provides a slow and sustained release of the active fluphenazine moiety over several weeks.[4][5][6] This long-acting injectable (LAI) formulation is crucial for maintenance therapy, particularly in patients with chronic schizophrenia where medication adherence is a concern.[1][7][8]

This technical guide provides a comprehensive overview of the mechanism of action of fluphenazine decanoate, detailing its pharmacokinetic properties that govern its long-acting nature and its complex pharmacodynamic interactions with central nervous system receptors. The content is tailored for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Pharmacokinetics: The Depot Formulation and Sustained Release

The defining characteristic of fluphenazine decanoate is its pharmacokinetic profile, which is engineered to provide prolonged therapeutic effects from a single administration.[4] This is achieved through its formulation as a depot injection.[7]

1.1 Prodrug and Depot Mechanism Fluphenazine decanoate is the decanoate salt form of fluphenazine, functioning as a prodrug.[5][9] It is administered via deep intramuscular (IM) or subcutaneous (SC) injection, typically in a sesame oil vehicle.[6][10] Following injection, the hydrophobic, oil-based formulation forms a localized deposit, or "depot," within the muscle or adipose tissue.[7][11]

From this depot, the fluphenazine decanoate ester, being highly lipophilic, is absorbed into the systemic circulation at a very slow rate.[4][11] Once in circulation, the ester undergoes enzymatic hydrolysis by plasma and tissue esterases, cleaving the decanoate tail to release the pharmacologically active fluphenazine.[4][12][13] This absorption and hydrolysis process is the rate-limiting step, resulting in a gradual and sustained release of active drug over an extended period, a phenomenon known as "flip-flop" kinetics.[14] This mechanism bypasses first-pass hepatic metabolism, potentially increasing bioavailability compared to oral formulations, and maintains stable plasma concentrations, which can improve therapeutic efficacy and tolerability.[7][14]

G cluster_admin Administration & Depot Formation cluster_release Release & Activation cluster_systemic Systemic Action cluster_elimination Metabolism & Excretion admin IM/SC Injection of Fluphenazine Decanoate (in oil vehicle) depot Formation of Drug Depot in Muscle/Adipose Tissue admin->depot Localization absorption Slow Absorption of Ester Prodrug depot->absorption hydrolysis Enzymatic Hydrolysis (by Esterases) absorption->hydrolysis active Active Fluphenazine Released hydrolysis->active circulation Enters Systemic Circulation active->circulation distribution Distribution to CNS (Crosses BBB) circulation->distribution target Binding to Target Receptors (Dopamine D2, etc.) distribution->target metabolism Hepatic Metabolism (Oxidation, Conjugation) target->metabolism excretion Excretion via Urine and Feces metabolism->excretion G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drug Pharmacological Intervention dopa Tyrosine -> L-DOPA -> Dopamine vesicle Dopamine Vesicle dopa->vesicle synapse Synaptic Cleft vesicle->synapse vesicle->synapse Release receptor Dopamine D2 Receptor synapse->receptor Binding signal Postsynaptic Signaling Cascade (e.g., ↓cAMP) receptor->signal Activation flu Fluphenazine flu->receptor Antagonism (Blockade) G start Patient on Fluphenazine inject Intravenous Injection of Radiotracer (e.g., [11C]raclopride) start->inject scan Dynamic PET Scan (60-90 min) inject->scan recon Image Reconstruction scan->recon analysis Kinetic Modeling of Time-Activity Curves recon->analysis calc Calculate Binding Potential (BPnd) in Target vs. Reference Regions analysis->calc compare Compare Patient BPnd to Drug-Free Baseline BPnd calc->compare result Determine Receptor Occupancy (%) compare->result

References

Pharmacokinetics of fluphenazine decanoate vs dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics of Fluphenazine Decanoate vs. Dihydrochloride

Executive Summary

Fluphenazine is a potent typical antipsychotic of the phenothiazine class, utilized primarily in the management of schizophrenia and other psychotic disorders. It is available in two principal formulations that exhibit markedly different pharmacokinetic profiles: the short-acting dihydrochloride salt and the long-acting decanoate ester. Fluphenazine dihydrochloride is suited for acute management and for patients who can adhere to daily oral or frequent intramuscular dosing. In contrast, fluphenazine decanoate, a long-acting injectable (LAI), is designed for maintenance therapy, ensuring sustained therapeutic drug levels and improving medication adherence in patients with chronic conditions. This guide provides a detailed comparison of their pharmacokinetics, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate their distinct clinical applications for researchers, scientists, and drug development professionals.

Shared Mechanism of Action

Both fluphenazine dihydrochloride and fluphenazine decanoate share the same active moiety, fluphenazine, and thus have an identical mechanism of action once the active drug is available systemically. Fluphenazine is a potent antagonist of the dopamine D2 receptor in the brain's mesolimbic pathways.[1][2][3][4] The overactivity of these dopaminergic pathways is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5] By blocking D2 receptors, fluphenazine mitigates the effects of excess dopamine, leading to the alleviation of psychotic symptoms.[6][7]

Fluphenazine also exhibits affinity for other receptors, including dopamine D1, serotonin (5-HT2), histamine (H1), and alpha-adrenergic receptors, which contributes to its broader therapeutic effects and side-effect profile.[1][3][4]

Fluphenazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Binds & Activates Signal_Transduction Downstream Signaling (Reduced Psychosis) D2_Receptor->Signal_Transduction Activates Fluphenazine Fluphenazine Fluphenazine->D2_Receptor Blocks Synaptic_Cleft Synaptic Cleft

Caption: Fluphenazine blocks postsynaptic D2 receptors, inhibiting dopamine signaling.

Comparative Pharmacokinetic Profiles

The fundamental difference between the two formulations lies in their pharmacokinetic properties, which are dictated by their chemical structure and delivery system. The dihydrochloride is a water-soluble salt for rapid action, while the decanoate is a lipophilic ester dissolved in an oily vehicle for slow, sustained release.[6][8][9]

Administration and Absorption
  • Fluphenazine Dihydrochloride: Administered orally (as tablets or liquid concentrate) or via intramuscular (IM) injection.[5][10] It is rapidly absorbed from the gastrointestinal tract and parenteral sites.[9][10] Oral administration is subject to extensive first-pass metabolism in the liver, which reduces its bioavailability.[1][11]

  • Fluphenazine Decanoate: Administered as a deep IM or subcutaneous (SC) injection in a sesame oil vehicle.[12][13] The decanoate ester is highly lipophilic, forming a drug depot in the muscle or adipose tissue.[14] The active fluphenazine is released slowly and gradually as the ester is hydrolyzed by tissue enzymes.[6][8] This process bypasses first-pass metabolism, leading to a "flip-flop" kinetic profile where the absorption rate is slower than the elimination rate.[14]

Drug_Absorption_Workflow cluster_HCl Fluphenazine Dihydrochloride cluster_Decanoate Fluphenazine Decanoate Admin_HCl Oral or IM Administration Absorb_HCl Rapid Absorption (GI Tract / Muscle) Admin_HCl->Absorb_HCl Metab_HCl First-Pass Metabolism (Oral Route) Absorb_HCl->Metab_HCl Systemic_HCl Systemic Circulation (Active Fluphenazine) Metab_HCl->Systemic_HCl Target_Site Target Site (D2 Receptors) Systemic_HCl->Target_Site Admin_Dec IM or SC Depot Injection (in oil) Hydrolysis_Dec Slow Hydrolysis of Ester Admin_Dec->Hydrolysis_Dec Release_Dec Gradual Release of Active Fluphenazine Hydrolysis_Dec->Release_Dec Systemic_Dec Systemic Circulation (Sustained Levels) Release_Dec->Systemic_Dec Systemic_Dec->Target_Site

Caption: Absorption pathways for fluphenazine dihydrochloride vs. decanoate.

Distribution, Metabolism, and Excretion

Once in systemic circulation, the disposition of active fluphenazine is identical for both formulations.

  • Distribution: Fluphenazine is widely distributed throughout the body.[15] It is highly lipophilic and extensively bound to plasma proteins (90-99%).[12][13] It readily crosses the blood-brain barrier to exert its effects and also crosses the placenta and is distributed into breast milk.[12][15][16]

  • Metabolism: The drug is extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme.[13][17] Major metabolites include fluphenazine sulfoxide and 7-hydroxyfluphenazine.[16]

  • Excretion: Metabolites and a small amount of unchanged drug are excreted in both urine and feces.[5][6][11] Due to its long half-life, fluphenazine from the decanoate formulation can be detected in the plasma up to six months after the final injection.[18]

Quantitative Pharmacokinetic Data

The key distinctions in the clinical use of fluphenazine dihydrochloride and decanoate are underscored by their quantitative pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters

ParameterFluphenazine DihydrochlorideFluphenazine DecanoateReference(s)
Route of Administration Oral, Intramuscular (IM)Intramuscular (IM), Subcutaneous (SC)[5][12]
Onset of Action ~1 hour24 - 72 hours[5][9]
Time to Peak (Tmax) 0.5 hours (Oral), 1.5-2 hours (IM)8 - 10 hours[5][10][17]
Duration of Action 6 - 8 hours1 - 6 weeks (typically 2-4 weeks)[5][12]
Elimination Half-Life 14 - 16 hours6.8 - 9.6 days (single dose)~14.3 days (multiple doses)[5][18][19]
Bioavailability Low and variable (Oral) due to first-pass effectHigh (avoids first-pass effect)[1][20]

Experimental Protocols

A pivotal study elucidating the pharmacokinetic differences between fluphenazine formulations was conducted by Curry et al. (1979). The methodology employed provides a framework for understanding how these key parameters are determined.

Protocol: Kinetics of Fluphenazine Administration (based on Curry et al., 1979)
  • Objective: To compare the plasma concentrations and elimination kinetics of fluphenazine following administration of fluphenazine dihydrochloride, enanthate, and decanoate esters.[21][22]

  • Subjects: The study involved seven human subjects who had been receiving maintenance therapy with fluphenazine injections for a minimum of six months.[21][22]

  • Methodology:

    • Drug Administration: A single dose of 1,2-ethanol ¹⁴C-labeled fluphenazine was administered to each subject in one of the three formulations (dihydrochloride, enanthate, or decanoate).[21]

    • Sample Collection: Blood samples were collected at predetermined intervals for up to 21 days post-administration. Urine and feces were also collected.[21][22]

    • Sample Processing (Selective Solvent Extraction):

      • Plasma samples were alkalinized to make fluphenazine and its non-polar metabolites lipid-soluble.

      • An organic solvent (e.g., heptane containing isoamyl alcohol) was added to extract fluphenazine and its metabolites from the aqueous plasma.

      • The organic layer was then washed with a buffer to remove more polar metabolites, leaving the parent fluphenazine in the organic phase.

      • The fluphenazine was then back-extracted into an acidic aqueous solution.

    • Quantification: The amount of ¹⁴C radioactivity in the final extract was measured using liquid scintillation counting to determine the concentration of unchanged fluphenazine.[22]

    • Data Analysis: Plasma concentration-time curves were plotted. Pharmacokinetic parameters, including peak concentration (Cmax), time to peak (Tmax), and elimination half-life (t½), were calculated from these curves.[21][22]

  • Key Findings: The study demonstrated significant differences in the pharmacokinetic profiles, with the decanoate ester showing the longest elimination half-life and the dihydrochloride the shortest. The results supported the hypothesis that the rate-limiting step for the long-acting esters is the slow release of the drug from the injection site.[21][22]

Experimental_Workflow Subject_Selection Select 7 Patients on Fluphenazine Maintenance Drug_Admin Administer Single Dose of 14C-Labeled Fluphenazine (HCl, Enanthate, or Decanoate) Subject_Selection->Drug_Admin Sample_Collection Collect Blood Samples over 21 Days Drug_Admin->Sample_Collection Extraction Selective Solvent Extraction of Plasma to Isolate Fluphenazine Sample_Collection->Extraction Quantification Quantify 14C-Fluphenazine via Liquid Scintillation Counting Extraction->Quantification Analysis Plot Concentration-Time Curves & Calculate PK Parameters Quantification->Analysis

Caption: Workflow of a comparative pharmacokinetic study of fluphenazine formulations.

Conclusion and Clinical Implications

The profound differences in the pharmacokinetic profiles of fluphenazine dihydrochloride and fluphenazine decanoate dictate their distinct therapeutic roles.

  • Fluphenazine Dihydrochloride: Its rapid onset and short duration of action make it suitable for the acute management of psychosis and for dose titration in newly diagnosed patients.[5][10] However, its reliance on frequent, repeated dosing can be a significant barrier to adherence for patients with chronic schizophrenia.

  • Fluphenazine Decanoate: As a long-acting injectable, it provides stable, therapeutic plasma concentrations for several weeks, which is invaluable for maintenance therapy.[12][18] This formulation dramatically improves medication adherence, reduces the risk of relapse, and minimizes the peaks and troughs in plasma concentration seen with oral dosing, potentially reducing certain side effects.[8][23]

For drug development professionals, the case of fluphenazine serves as a classic example of how formulation science—specifically, the creation of a long-acting ester prodrug—can fundamentally alter a drug's pharmacokinetic profile to meet a critical clinical need for sustained therapeutic action and improved patient compliance.

References

A Technical Guide to the History and Development of Long-Acting Injectable Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core scientific principles of long-acting injectable (LAI) antipsychotics. From their inception to address the critical challenge of medication non-adherence in schizophrenia to the sophisticated drug delivery technologies of modern formulations, this document provides a comprehensive overview for professionals in the field of drug development and neuroscience.

A Historical Perspective: From Oral to Long-Acting Formulations

The journey of antipsychotic medication began in the 1950s with the discovery of chlorpromazine, a first-generation antipsychotic (FGA). While revolutionary, the effectiveness of oral antipsychotics was often compromised by non-adherence, leading to relapse and rehospitalization. This clinical challenge spurred the development of LAI formulations, originally known as "depot" injections, to ensure consistent medication delivery and improve patient outcomes.

The first LAI antipsychotic, fluphenazine enanthate, was introduced in 1966, followed by fluphenazine decanoate in 1968.[1][2] These early formulations were based on esterifying the parent drug and dissolving it in an oil-based vehicle, such as sesame oil. This simple yet effective technology allowed for the slow release of the drug from the muscle tissue over several weeks. Following this, other FGA LAIs like haloperidol decanoate became available in the 1980s.[3]

The advent of second-generation antipsychotics (SGAs), or "atypical" antipsychotics, in the 1990s marked a significant shift in the treatment of schizophrenia, offering a better side-effect profile, particularly concerning extrapyramidal symptoms. However, it wasn't until 2003 that the first SGA LAI, risperidone microspheres (Risperdal Consta), received FDA approval.[3][4] This ushered in a new era of LAI development, characterized by more advanced drug delivery technologies.

Evolution of Drug Delivery Technologies

The transition from FGA to SGA LAIs was accompanied by a significant evolution in the underlying drug delivery technologies, moving from simple oil-based depots to more complex aqueous-based systems.

First-Generation LAIs (FGA-LAIs): Oil-Based Depots

The technology behind FGA-LAIs is relatively straightforward. The antipsychotic drug is chemically modified into a long-chain fatty acid ester, such as a decanoate, which is then dissolved in a viscous oil vehicle. Following intramuscular injection, this oily solution forms a depot in the muscle tissue. The slow release of the drug is governed by the gradual diffusion of the ester from the oil into the surrounding aqueous environment, where it is then hydrolyzed by enzymes to release the active parent drug.

Second-Generation LAIs (SGA-LAIs): Advanced Formulations

SGA-LAIs utilize a variety of more sophisticated technologies to achieve extended-release profiles. These are typically aqueous-based suspensions, which can offer advantages in terms of injection site pain and tissue reactions compared to oil-based formulations.[3][5]

  • Polymeric Microspheres: This technology, famously used for risperidone LAI (Risperdal Consta), involves encapsulating the active drug within biodegradable polymer microspheres, most commonly poly(lactic-co-glycolic acid) (PLGA).[6] The drug release is controlled by the slow erosion and degradation of the polymer matrix in the body. The Medisorb® technology is a specific example of this platform used for risperidone.[7][8][9][10]

  • Nanocrystal Suspensions: Paliperidone palmitate (Invega Sustenna, Invega Trinza, Invega Hafyera) utilizes a nanocrystal technology. The poorly water-soluble drug is formulated as nanocrystals suspended in an aqueous vehicle. After injection, the nanocrystals slowly dissolve at the injection site, leading to sustained absorption of the drug.

  • Prodrug Formulations: Aripiprazole lauroxil (Aristada) is a prodrug of aripiprazole. The long-chain fatty acid ester of aripiprazole is formulated as a crystalline suspension. Following injection, the prodrug is slowly hydrolyzed to release the active aripiprazole.

  • Salt Forms with Low Water Solubility: Olanzapine pamoate (Zyprexa Relprevv) is a salt of olanzapine with very low water solubility. When injected as a microcrystalline suspension, it forms a depot that slowly dissolves, providing extended drug release.

Quantitative Data on LAI Antipsychotics

The following tables summarize key quantitative data for a selection of commonly used LAI antipsychotics, providing a basis for comparison.

Table 1: Pharmacokinetic Parameters of Selected LAI Antipsychotics

DrugFormulation TechnologyTime to Peak Plasma Concentration (Tmax)Half-Life (t1/2)Dosing Interval
First-Generation
Haloperidol DecanoateOil-based ester3-9 days~21 daysEvery 4 weeks
Fluphenazine DecanoateOil-based ester8-12 hours7-10 days (single dose), 14-21 days (multiple doses)Every 2-4 weeks
Second-Generation
Risperidone (Consta)PLGA Microspheres3-4 weeks (main peak)3-6 days (initial), 4-6 days (terminal)Every 2 weeks
Paliperidone Palmitate (Sustenna)Nanocrystal Suspension~13 days25-49 daysEvery 4 weeks
Paliperidone Palmitate (Trinza)Nanocrystal Suspension~30-33 days84-95 days (deltoid), 118-139 days (gluteal)Every 3 months
Olanzapine PamoateLow-solubility saltWithin 24 hours (initial peak), 7 days (median peak)~30 daysEvery 2 or 4 weeks
Aripiprazole Monohydrate (Maintena)Crystalline Suspension5-7 days29.9 - 46.5 daysEvery 4 weeks
Aripiprazole Lauroxil (Aristada)Prodrug~35 days54-57 daysEvery 4, 6, or 8 weeks

Note: Pharmacokinetic parameters can vary depending on the injection site, dose, and patient-specific factors.

Table 2: Comparative Efficacy of LAI vs. Oral Antipsychotics and Between Different LAIs

ComparisonKey Efficacy OutcomeResult
LAIs vs. Oral Antipsychotics
Paliperidone Palmitate vs. Oral AntipsychoticsTime to first treatment failureMedian time to first treatment failure was 416 days for paliperidone palmitate vs. 226 days for oral antipsychotics.[11]
Risperidone LAI vs. Oral RisperidoneRelapse RateNo significant difference in relapse rates in some randomized controlled trials.
Between LAIs
Paliperidone Palmitate vs. Risperidone LAIChange in PANSS Total ScorePaliperidone palmitate was found to be non-inferior to risperidone LAI.[12][13]
Aripiprazole Monohydrate vs. Paliperidone PalmitateTime to Impending RelapseAripiprazole monohydrate demonstrated a longer time to impending relapse.

Table 3: Common Adverse Events of Selected SGA-LAIs (Incidence >5%)

Adverse EventRisperidone LAIPaliperidone PalmitateOlanzapine LAIAripiprazole Monohydrate
Injection Site Reactions ~2-4%5-18.6%[11]~5%4-11%
Weight Gain 9%11.9%[11]22%7-10%
Akathisia 4-11%11.1%[11]2-5%8-10%
Insomnia 8-15%16.8%[11]12%7-13%
Sedation/Somnolence 6-13%4-6%21%5-6%
Hyperprolactinemia CommonCommonLess CommonRare (can decrease prolactin)

Note: Incidence rates can vary across studies and patient populations. This table provides a general overview.

Experimental Protocols in LAI Antipsychotic Development

The development of LAI antipsychotics involves a rigorous series of preclinical and clinical studies to establish their safety, efficacy, and pharmacokinetic profile.

Preclinical Development

In Vitro Drug Release Studies:

  • Objective: To characterize the rate and extent of drug release from the LAI formulation in a laboratory setting. This is a critical quality control test and is essential for formulation development.

  • Methodology:

    • Apparatus: USP Apparatus 4 (flow-through cell) or USP Apparatus 2 (paddle) with modifications like dialysis sacs or enhancer cells are often employed.[14] For microsphere formulations, a sample-and-separate method may be used.

    • Dissolution Media: The choice of media is crucial and aims to mimic physiological conditions. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used. Surfactants like Tween 20 may be added to enhance the solubility of hydrophobic drugs.[15] For accelerated release testing, conditions such as elevated temperature (e.g., 45°C) and the addition of organic solvents (e.g., ethanol) may be used.[16]

    • Sampling and Analysis: Samples are collected at predetermined time points over an extended period (days to weeks). The concentration of the released drug is typically quantified using High-Performance Liquid Chromatography (HPLC).[17]

Animal Models:

  • Objective: To evaluate the in vivo performance of the LAI formulation, including its pharmacokinetic profile, efficacy, and safety, before human trials.

  • Methodology:

    • Pharmacokinetic Studies: Rodents (rats, mice) and non-human primates are commonly used. Following administration of the LAI, blood samples are collected at various time points to determine the plasma concentration of the drug and its metabolites.

    • Efficacy Models (Schizophrenia-like symptoms):

      • Positive Symptoms: Models often involve inducing hyperlocomotion and stereotypy using psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP). The ability of the LAI to reverse these behaviors is assessed.[18] Prepulse inhibition (PPI) of the startle reflex is another key measure, as deficits in PPI are observed in individuals with schizophrenia.[19]

      • Negative Symptoms: Social interaction tests are used to model social withdrawal. The three-chamber sociability test is a common paradigm.[1]

      • Cognitive Deficits: Various maze-based tasks (e.g., Morris water maze, Y-maze) are used to assess learning and memory.

    • Safety and Tolerability: Injection site reactions are evaluated through macroscopic and microscopic examination of the tissue at the injection site.[20]

Clinical Development

Phase I-III Clinical Trials:

  • Objective: To establish the safety, tolerability, pharmacokinetics, and efficacy of the LAI in humans.

  • Methodology:

    • Study Design: Early phase studies often focus on pharmacokinetics and safety in healthy volunteers or stable patients. Later phase efficacy trials are typically randomized, double-blind, and placebo-controlled or active-comparator-controlled.

    • Patient Population: Participants are diagnosed with schizophrenia or other relevant psychotic disorders based on criteria from the Diagnostic and Statistical Manual of Mental Disorders (DSM).

    • Efficacy Assessment:

      • Positive and Negative Syndrome Scale (PANSS): This is the gold-standard rating scale for assessing the severity of symptoms in schizophrenia. It is a 30-item scale that evaluates positive symptoms, negative symptoms, and general psychopathology.[4][21][22]

      • Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I): The CGI-S is a 7-point scale that requires the clinician to rate the severity of the patient's illness. The CGI-I is a 7-point scale used to rate the change in the patient's condition from baseline.[4][23][24]

    • Safety and Tolerability Assessment: This includes monitoring of adverse events, physical examinations, vital signs, laboratory tests, and electrocardiograms. Specific attention is given to injection site reactions, which are often assessed using visual analog scales for pain and investigator ratings for redness, swelling, and induration.[25][26][27]

Mechanism of Action and Signaling Pathways

The therapeutic effects of antipsychotic drugs are primarily mediated through their interaction with dopamine and serotonin receptor systems in the brain.

First-Generation Antipsychotics (FGAs)

FGAs primarily act as antagonists at the dopamine D2 receptors in the mesolimbic pathway. The overactivity of this pathway is thought to be responsible for the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors, FGAs reduce dopaminergic neurotransmission, thereby alleviating these symptoms. However, their blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, can lead to extrapyramidal side effects.

FGA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Effect Signal Transduction (Positive Symptoms) D2_Receptor->Effect Activates FGA FGA FGA->D2_Receptor Blocks

FGA Mechanism of Action
Second-Generation Antipsychotics (SGAs)

SGAs have a more complex mechanism of action. They are also D2 receptor antagonists, but they generally have a lower affinity for these receptors and/or dissociate from them more rapidly. A key distinguishing feature of most SGAs is their potent antagonism of the serotonin 2A (5-HT2A) receptor. This dual action is thought to contribute to their "atypical" profile, including a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms. The blockade of 5-HT2A receptors can increase dopamine release in certain brain regions, such as the prefrontal cortex, which may help to alleviate negative and cognitive symptoms.

SGA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds to Effect Signal Transduction (Therapeutic Effect) D2_Receptor->Effect 5HT2A_Receptor->Effect SGA SGA SGA->D2_Receptor Blocks SGA->5HT2A_Receptor Blocks

SGA Mechanism of Action

Experimental Workflow for LAI Development

The development of a novel LAI antipsychotic follows a structured workflow from initial formulation to clinical evaluation.

LAI_Development_Workflow Formulation Formulation Development (e.g., Microspheres, Nanocrystals) InVitro In Vitro Release Testing Formulation->InVitro Preclinical Preclinical Animal Studies (PK, Efficacy, Safety) InVitro->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety, PK in Humans) IND->Phase1 Phase2 Phase II Clinical Trial (Dose-Ranging, Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-Marketing Surveillance NDA->Approval

References

A Comprehensive Technical Guide on the Physicochemical Properties of Fluphenazine Decanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate dihydrochloride is the dihydrochloride salt of the decanoate ester of fluphenazine, a potent typical antipsychotic medication belonging to the phenothiazine class. Its long-acting injectable formulation is crucial for the management of chronic psychosis, particularly in schizophrenia, by improving patient compliance. A thorough understanding of its physicochemical properties is fundamental for formulation development, analytical method validation, and predicting its pharmacokinetic and pharmacodynamic behavior. This document provides an in-depth overview of these properties, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Chemical Structure 2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl decanoate dihydrochloride[1][2]
CAS Number 2376-65-0[1][3]
Molecular Formula C₃₂H₄₄F₃N₃O₂S·2HCl[2][3]
Molecular Weight 664.69 g/mol [2]
Appearance White to off-white solid powder[4]
Melting Point 226–233 °C (for Fluphenazine HCl)[4]
Solubility Practically insoluble in water; very soluble in ethanol and methylene chloride; freely soluble in methanol.[5]
pKa 7.81 (Strongest Basic, for Fluphenazine)[6]
LogP (Octanol-Water) 8.22 (Calculated for Fluphenazine Decanoate)[7]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of active pharmaceutical ingredients (APIs). Below are protocols for key analytical procedures.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used for the simultaneous determination of fluphenazine decanoate and its active metabolite, fluphenazine, in plasma.[8][9]

  • Objective: To quantify fluphenazine decanoate and assess its purity by separating it from degradation products and related impurities.

  • Instrumentation: A standard HPLC system equipped with a coulometric or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Kinetex EVO C18, 250 mm x 4.6 mm, 5 µm).[4][10]

    • Mobile Phase: A filtered and degassed isocratic mixture of methanol, acetonitrile, and 10 mM ammonium acetate (70:15:15, v/v/v), with the pH adjusted to 6.0 with acetic acid.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 259 nm.[4]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Sample Preparation (from plasma):

    • To 1 mL of plasma, add an internal standard (e.g., perphenazine).

    • Perform a liquid-liquid extraction with a suitable organic solvent like a mixture of n-pentane and ethyl acetate.

    • Vortex the mixture and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

  • Quantification: Construct a calibration curve using standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against concentration. The concentration in unknown samples is determined from this curve. The limit of quantitation is typically around 0.25 ng/mL.[8]

Determination of pKa by Reversed-Phase HPLC

The dissociation constant (pKa) is a critical parameter influencing a drug's solubility and permeability across biological membranes.

  • Objective: To determine the pKa value(s) of fluphenazine by measuring the retention factor's dependence on the mobile phase pH.[11]

  • Principle: The retention of an ionizable compound on a reversed-phase column is highly dependent on its ionization state. A plot of the retention factor (k) versus the mobile phase pH typically yields a sigmoidal curve, from which the pKa can be determined.

  • Methodology:

    • Prepare a series of mobile phases consisting of acetonitrile and phosphate buffers with pH values ranging from 2.5 to 11.0.

    • Equilibrate the C18 column with each mobile phase.

    • Inject a standard solution of fluphenazine and record the retention time at each pH.

    • Calculate the retention factor (k) for each pH using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

    • Plot the retention factor (k) against the pH of the mobile phase.

    • The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve. For more accurate results, the pKa values obtained at different acetonitrile concentrations are extrapolated to 0% organic modifier.[11]

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) measures the lipophilicity of a compound and is a key predictor of its membrane permeability and oral absorption.

  • Objective: To determine the n-octanol/water partition coefficient.

  • Shake-Flask Method (Classic Protocol):

    • Prepare a saturated solution of the drug in n-octanol, which has been pre-saturated with water.

    • Prepare a volume of water that has been pre-saturated with n-octanol.

    • Mix equal volumes of the drug-containing n-octanol and the drug-free aqueous phase in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the drug in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

  • Computational Method: LogP can also be calculated using software based on the molecular structure, which sums the contributions of individual atoms and fragments.[12]

Mechanism of Action & Signaling Pathway

Fluphenazine decanoate is a prodrug that is slowly hydrolyzed in vivo to its active form, fluphenazine. Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[6][13] This blockade of D2 receptors is thought to normalize the hyperactivity of dopaminergic neurotransmission associated with the positive symptoms of schizophrenia.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[14] Activation of the D2 receptor by dopamine normally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). By blocking this receptor, fluphenazine prevents these downstream signaling events.

G Fluphenazine Mechanism of Action at the Dopamine D2 Receptor cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates Targets Fluphenazine Fluphenazine Fluphenazine->D2R Blocks G Experimental Workflow for Fluphenazine Decanoate Quantification by HPLC node1 1. Sample Collection (Patient Plasma) node2 2. Sample Preparation - Add Internal Standard - Liquid-Liquid Extraction node1->node2 Process Sample node3 3. Evaporation & Reconstitution - Dry under Nitrogen - Reconstitute in Mobile Phase node2->node3 Isolate Analyte node4 4. HPLC Analysis - Inject Sample - C18 Reversed-Phase Column node3->node4 Prepare for Injection node5 5. Detection (UV or Coulometric) node4->node5 Elution node6 6. Data Analysis - Peak Integration - Quantification via Calibration Curve node5->node6 Generate Chromatogram

References

Fluphenazine Decanoate: A Technical Guide to its Metabolism and Active Metabolites in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate, a long-acting injectable antipsychotic, is a cornerstone in the management of chronic schizophrenia. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body, leading to the formation of several active metabolites. A thorough understanding of its metabolism, the resulting active compounds, and their pharmacokinetic profiles in relevant research models is critical for drug development, preclinical safety assessment, and the optimization of therapeutic strategies. This technical guide provides an in-depth overview of the metabolism of fluphenazine decanoate, focusing on its active metabolites, quantitative data from various research models, detailed experimental protocols for their analysis, and the signaling pathways they modulate.

Metabolism of Fluphenazine Decanoate and its Active Metabolites

Fluphenazine decanoate is a prodrug that, after intramuscular administration, is slowly released from the oily vehicle and hydrolyzed by esterases to the active moiety, fluphenazine. Fluphenazine then undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2.[1][2] This biotransformation process generates a number of metabolites, with three being recognized for their pharmacological activity: 7-hydroxy-fluphenazine, fluphenazine sulfoxide, and fluphenazine N-oxide.

7-hydroxy-fluphenazine is a significant active metabolite, demonstrating a notable affinity for dopamine D2 receptors, approximately 20% of the parent drug's affinity[3]. Fluphenazine sulfoxide is another major metabolite, although its affinity for dopamine receptors is considerably lower than that of fluphenazine and 7-hydroxy-fluphenazine[3]. Fluphenazine N-oxide is also formed, but its contribution to the overall pharmacological effect is considered to be minor due to its low brain penetration and receptor affinity[3].

The metabolic profile can differ based on the route of administration. Oral administration of fluphenazine leads to a significant first-pass metabolism, resulting in higher concentrations of metabolites like fluphenazine sulfoxide compared to the parent drug[4]. In contrast, the intramuscular depot injection of fluphenazine decanoate bypasses the first-pass effect, leading to higher plasma concentrations of the parent fluphenazine relative to its metabolites[5].

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for fluphenazine and its active metabolites in various research models. It is important to note that comprehensive pharmacokinetic data for all metabolites across all species are not always available in the public domain.

Table 1: Pharmacokinetic Parameters of Fluphenazine Following Fluphenazine Decanoate Administration in Dogs

ParameterValue (mean ± SD)Research ModelReference
Fluphenazine Decanoate (Prodrug) - Intravenous Beagle Dogs (n=4)[1]
Clearance (CL)42.9 ± 6.3 L/h[1]
Terminal Half-life (t½)3.5 ± 0.8 h[1]
Volume of Distribution (Vd)216 ± 61 L[1]
Fluphenazine (Active Drug) - Intravenous Beagle Dogs (n=4)[1]
Volume of Distribution (Vd)51 ± 17.8 L[1]
Fluphenazine (Active Drug) - Intramuscular (in sesame oil) Beagle Dogs[1]
Apparent Half-life (t½)9.7 ± 2.0 days[1]

Table 2: Tissue Distribution and Receptor Affinity of Fluphenazine and its Metabolites in Rats

CompoundBrain Region Levels (Relative to Fluphenazine)Dopamine D1 Receptor Affinity (% of Fluphenazine)Dopamine D2 Receptor Affinity (% of Fluphenazine)Reference
Fluphenazine Sulfoxide24% to 96%1% to 3%1% to 3%[3]
7-hydroxy-fluphenazine1% to 20%5%20%[3]
Fluphenazine N-oxide1% to 20%1% to 3%1% to 3%[3]

Data derived from rats treated with oral fluphenazine dihydrochloride for 15 days.[3]

Detailed Experimental Protocols

Accurate quantification of fluphenazine and its metabolites is crucial for pharmacokinetic and metabolism studies. Below are detailed methodologies for their analysis in biological matrices.

Protocol 1: Simultaneous Quantification of Fluphenazine and other Antipsychotics in Plasma/Serum by UPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous analysis of several antipsychotic drugs, including fluphenazine.[1]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 300 µL of a precipitating reagent (acetonitrile:methanol, 50:50 v/v) containing a suitable internal standard (e.g., imipramine-D3 at 0.12 ng/µL).

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm, maintained at 25°C.

  • Mobile Phase: A linear gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Injection Volume: 8 µL.

  • MS/MS System: Waters TQD or equivalent, with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Fluphenazine Transition: m/z 438.27 > 171.11[1]

    • Internal Standard (Imipramine-D3) Transition: m/z 284.25 > 89.10[1]

  • Data Analysis: Use appropriate software (e.g., Waters Quanlynx) for data acquisition and quantification against a calibration curve.

Protocol 2: Extraction and Analysis of Fluphenazine and Metabolites from Brain Tissue by GC-MS

This protocol provides a general framework for the analysis of fluphenazine and its metabolites in brain tissue, which can be adapted based on available instrumentation and specific metabolite standards.

1. Brain Tissue Homogenization and Extraction:

  • Homogenize a known weight of brain tissue in a suitable buffer.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the brain homogenate. For SPE, a C18 or mixed-mode cation exchange cartridge can be effective.

  • Elute the analytes from the SPE cartridge using an appropriate organic solvent (e.g., methanol or a mixture of organic solvents).

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (if necessary):

  • Some metabolites may require derivatization to improve their volatility and chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique for hydroxyl groups.

3. GC-MS Conditions:

  • GC System: Agilent 7890 GC or equivalent.

  • Column: A low-bleed capillary column suitable for drug analysis (e.g., HP-5MS).

  • Injection: Splitless injection of the reconstituted sample.

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

Protocol 3: In Vitro Metabolism of Fluphenazine Decanoate using Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of fluphenazine decanoate using liver microsomes from various species (e.g., rat, dog, monkey, human).

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube, combine:

    • Liver microsomes (final concentration typically 0.5-1 mg/mL).

    • Fluphenazine decanoate (dissolved in a suitable solvent like DMSO, final concentration to be determined based on experimental goals).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubate the mixture at 37°C for a few minutes.

2. Initiation of Metabolic Reaction:

  • Add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

3. Incubation and Termination:

  • Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

4. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as LC-MS/MS (as described in Protocol 1).

Signaling Pathways

The primary mechanism of action of fluphenazine and its active metabolites is the antagonism of dopamine D2 receptors in the brain.[5][6] Blockade of these G-protein coupled receptors (GPCRs) interferes with downstream signaling cascades, leading to the antipsychotic effects.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gαi). Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). When PKA activity is low, DARPP-32 is dephosphorylated and inactive.

Fluphenazine and its active metabolite, 7-hydroxy-fluphenazine, act as antagonists at the D2 receptor, blocking the inhibitory effect of dopamine. This disinhibition of adenylyl cyclase results in an increase in cAMP levels and subsequent activation of PKA. Activated PKA then phosphorylates DARPP-32, which in its phosphorylated state becomes a potent inhibitor of Protein Phosphatase 1 (PP1). The inhibition of PP1 leads to a cascade of effects on various neuronal proteins, ultimately modulating neuronal excitability and gene expression.

Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Fluphenazine Fluphenazine Fluphenazine->D2R Blocks Seven_OH_Fluphenazine 7-OH-Fluphenazine Seven_OH_Fluphenazine->D2R Blocks G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 PP1 Protein Phosphatase 1 pDARPP32->PP1 Inhibits Downstream Downstream Effects PP1->Downstream Dephosphorylates

Dopamine D2 Receptor Signaling Cascade
Metabolic Pathway of Fluphenazine Decanoate

The following diagram illustrates the sequential metabolism of fluphenazine decanoate.

Fluphenazine Decanoate Metabolism FD Fluphenazine Decanoate (Prodrug) Esterases Esterases FD->Esterases FLU Fluphenazine (Active Drug) Metabolites Major Active Metabolites CYP2D6_1A2 CYP2D6, CYP1A2 FLU->CYP2D6_1A2 SevenOH 7-hydroxy-fluphenazine Sulfoxide Fluphenazine Sulfoxide Noxide Fluphenazine N-oxide Esterases->FLU Hydrolysis CYP2D6_1A2->SevenOH Hydroxylation CYP2D6_1A2->Sulfoxide Sulfoxidation CYP2D6_1A2->Noxide N-oxidation

Metabolic conversion of fluphenazine decanoate.

Conclusion

The metabolism of fluphenazine decanoate is a complex process that yields several active metabolites, each with its own pharmacokinetic and pharmacodynamic profile. Understanding the quantitative aspects of this metabolism in various research models is essential for the rational development and clinical application of this important antipsychotic medication. The provided protocols offer a starting point for researchers to accurately quantify fluphenazine and its metabolites, while the signaling pathway diagrams provide a visual representation of its mechanism of action. Further research is warranted to fill the existing gaps in the pharmacokinetic data of the active metabolites, which will undoubtedly contribute to a more comprehensive understanding of the therapeutic and adverse effects of fluphenazine decanoate.

References

Methodological & Application

Application Notes and Protocols: Fluphenazine Decanoate in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluphenazine decanoate, a long-acting injectable antipsychotic, in preclinical animal models relevant to schizophrenia research. This document outlines detailed protocols for drug preparation and administration, along with methodologies for key behavioral assays used to assess antipsychotic efficacy.

Introduction

Fluphenazine decanoate is a long-acting esterified form of the typical antipsychotic fluphenazine, a potent dopamine D2 receptor antagonist.[1][2][3] Its long-acting formulation, typically dissolved in sesame oil, allows for sustained drug release and stable plasma concentrations over several weeks, making it a valuable tool for chronic studies in animal models of schizophrenia.[1][2][3] This sustained action mimics the clinical use of long-acting injectable (LAI) antipsychotics in patients with schizophrenia, thereby enhancing the translational relevance of preclinical findings.

The primary mechanism of action of fluphenazine is the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain.[1][2][3] This action is thought to underlie its efficacy in reducing the positive symptoms of schizophrenia. Fluphenazine's interaction with D2 receptors initiates an intracellular signaling cascade mediated by Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Drug Preparation and Administration

2.1. Materials:

  • Fluphenazine decanoate salt

  • Sesame oil (sterile)

  • Benzyl alcohol (as a preservative, optional)

  • Sterile glass vials

  • Sterile syringes and needles (at least 21-gauge)

  • Vortex mixer

  • Analytical balance

2.2. Protocol for Preparation of Fluphenazine Decanoate Solution (25 mg/mL):

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of fluphenazine decanoate salt.

  • Calculate the required volume of sesame oil to achieve a final concentration of 25 mg/mL.

  • If a preservative is desired, add benzyl alcohol to the sesame oil to a final concentration of 1.2% (w/v).

  • Gradually add the fluphenazine decanoate salt to the sesame oil (with or without benzyl alcohol) in a sterile glass vial.

  • Vortex the mixture vigorously until the salt is completely dissolved and the solution is clear and pale yellow.

  • Store the solution protected from light at room temperature (20°C to 25°C). Avoid freezing.

2.3. Administration to Rodents:

  • Route of Administration: Intramuscular (IM) or subcutaneous (SC) injection. Deep IM injection into the gluteal muscle is common.

  • Syringe and Needle: Always use a dry syringe and a needle of at least 21-gauge to prevent the oily solution from becoming cloudy.

  • Dosage: The appropriate dose will vary depending on the animal model and the specific behavioral test. Refer to the data tables below for dose-response information from published studies.

Quantitative Data from Preclinical Studies

The following tables summarize the effective doses of fluphenazine decanoate in various behavioral paradigms relevant to schizophrenia.

Table 1: Fluphenazine Decanoate in Models of Positive Symptoms

Behavioral AssayAnimal ModelDoses (mg/kg)EffectReference
Amphetamine-Induced HyperlocomotionRat2.5, 5.0Antagonism of hyperlocomotion for up to 28 days.[4]
Apomorphine-Induced StereotypyMouseNot specifiedLong-lasting inhibition of stereotyped behavior.[5]

Table 2: Fluphenazine Decanoate in Models of Extrapyramidal Side Effects

Behavioral AssayAnimal ModelDoses (mg/kg)EffectReference
Catalepsy Bar TestMouseNot specifiedInduction of marked and long-lasting catalepsy.[6]
Vacuous Chewing MovementsRat25 (every 3 weeks for 24 weeks)Induction of tardive dyskinesia-like oral movements.[7]

Experimental Protocols

4.1. Amphetamine-Induced Hyperlocomotion

This model assesses the ability of an antipsychotic to block the psychostimulant effects of dopamine agonists, which is predictive of efficacy against positive symptoms.

  • Apparatus: Open-field arena equipped with automated photobeam tracking systems.

  • Procedure:

    • Habituate the animals to the open-field arena for 30-60 minutes daily for 2-3 days prior to testing.

    • On the test day, administer fluphenazine decanoate at the desired dose.

    • At the appropriate time point post-fluphenazine administration (e.g., 24 hours to several days, depending on the study design), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

    • Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Compare locomotor activity between the fluphenazine-treated group and a vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion in the fluphenazine group indicates antipsychotic-like activity.

4.2. Catalepsy Bar Test

This test measures the induction of catalepsy, a state of motor immobility, which is a common preclinical screen for extrapyramidal side effects of antipsychotic drugs.

  • Apparatus: A horizontal bar (approximately 0.5 cm in diameter) elevated 9-10 cm above a flat surface.

  • Procedure:

    • Administer fluphenazine decanoate at various doses to different groups of animals.

    • At predetermined time points after injection (e.g., 1, 2, 4, 24 hours), gently place the animal's forepaws on the elevated bar.

    • Start a stopwatch and measure the latency for the animal to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to descend between different dose groups and a vehicle control group. A significant increase in descent latency is indicative of catalepsy.

4.3. Social Interaction Test

This test assesses social withdrawal, a negative symptom of schizophrenia.

  • Apparatus: A neutral, dimly lit open-field arena.

  • Procedure:

    • Habituate the test animal to the arena for a set period (e.g., 10 minutes) on the day before the test.

    • Administer fluphenazine decanoate or vehicle to the test animals according to the experimental design.

    • On the test day, place the test animal in the arena with an unfamiliar, weight- and sex-matched partner animal that has not received any drug treatment.

    • Record the social interaction for a defined period (e.g., 10-15 minutes) using a video camera.

    • Score the duration and frequency of social behaviors, which include sniffing (ano-genital, head, and body), following, grooming, and physical contact.

  • Data Analysis: Compare the total time spent in social interaction between the fluphenazine-treated and vehicle-treated groups. A significant decrease in social interaction time may indicate a drug-induced social withdrawal.

Visualizations

experimental_workflow cluster_preparation Drug Preparation cluster_administration Administration cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis prep1 Weigh Fluphenazine Decanoate prep3 Dissolve Drug in Vehicle prep1->prep3 prep2 Prepare Sesame Oil Vehicle prep2->prep3 admin IM or SC Injection to Rodents prep3->admin b_test1 Amphetamine-Induced Hyperlocomotion admin->b_test1 b_test2 Catalepsy Bar Test admin->b_test2 b_test3 Social Interaction Test admin->b_test3 analysis Statistical Comparison of Behavioral Endpoints b_test1->analysis b_test2->analysis b_test3->analysis

Experimental workflow for evaluating fluphenazine decanoate.

D2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space fluphenazine Fluphenazine D2R Dopamine D2 Receptor fluphenazine->D2R Antagonism G_protein Gαi/o-Gβγ Complex D2R->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation gene_expression Altered Gene Expression CREB->gene_expression Regulation

Dopamine D2 receptor signaling pathway antagonized by fluphenazine.

References

Application Notes and Protocols for Dissolving Fluphenazine Decanoate for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of fluphenazine decanoate for various research applications, including in vitro and in vivo studies. The information compiled is based on a review of scientific literature and technical data sheets.

Fluphenazine decanoate, a long-acting injectable antipsychotic, is the decanoate ester of fluphenazine, a potent dopamine D2 receptor antagonist.[1][2] Its lipophilic nature necessitates the use of specific solvents for dissolution, as it is insoluble in water.[3] The choice of solvent and dissolution method is critical to ensure the stability and bioavailability of the compound for experimental use.

Data Presentation

Solubility of Fluphenazine Decanoate

The following table summarizes the known solubility characteristics of fluphenazine decanoate in various solvents suitable for research purposes.

Solvent/SystemSolubilityApplication SuitabilityReference
Sesame Oil Soluble (commercially available at 25 mg/mL)In vivo (intramuscular/subcutaneous injection)[4][5]
Methanol (absolute) Soluble (used for preparing analytical standards)Analytical chemistry (e.g., HPLC)[6]
Dimethyl Sulfoxide (DMSO) SolubleIn vitro cell culture (with appropriate dilution)[7]
Ethanol SolubleStock solution preparation[8]
Aqueous mixtures of Polyethylene Glycols (PEGs) Soluble (solubility varies with PEG concentration and temperature)Potential for various formulations[3]
Diethyl Ether Soluble (used in synthesis)Not recommended for most biological applications due to toxicity and volatility

Experimental Protocols

Protocol 1: Preparation of Fluphenazine Decanoate Stock Solution for In Vitro Studies

This protocol describes the preparation of a fluphenazine decanoate stock solution in DMSO, suitable for use in cell culture experiments.

Materials:

  • Fluphenazine decanoate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile, pyrogen-free pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of fluphenazine decanoate powder.

  • Dissolution:

    • Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the fluphenazine decanoate is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks due to potential precipitation or binding to the filter membrane.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.[9]

  • Working Solution Preparation:

    • When ready to use, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[10] To avoid precipitation, add the DMSO stock to the media with gentle mixing.[10]

Protocol 2: Preparation of Fluphenazine Decanoate Formulation for In Vivo Animal Studies

This protocol outlines the preparation of a fluphenazine decanoate formulation in a vehicle suitable for parenteral administration in animal models. The most common vehicle cited in the literature for fluphenazine decanoate is sesame oil.[4][5]

Materials:

  • Fluphenazine decanoate powder

  • Sterile sesame oil

  • Sterile glass vials with rubber stoppers and aluminum seals

  • Syringes and needles

  • Vortex mixer or sonicator

  • Optional: Benzyl alcohol (as a preservative, if required for multi-dose vials)[4]

Procedure:

  • Sterilization: Ensure all materials, including glassware and the vehicle, are sterile. Sesame oil can be sterilized by dry heat or filtration through a 0.22 µm filter.

  • Weighing: In a sterile environment, accurately weigh the required amount of fluphenazine decanoate powder.

  • Dissolution:

    • Aseptically transfer the weighed powder into a sterile vial.

    • Add the sterile sesame oil to the vial to achieve the desired final concentration.

    • Seal the vial and mix thoroughly using a vortex mixer or sonicator until the powder is completely dissolved. Gentle warming may facilitate dissolution.

  • Preservative (Optional): If preparing a multi-dose vial, benzyl alcohol can be added as a preservative (e.g., 1.2% w/v).[4] This should be done during the dissolution step.

  • Quality Control: Visually inspect the final solution for any particulate matter. The solution should be clear and pale yellow.[4]

  • Storage: Store the prepared formulation at a controlled room temperature (20-25°C), protected from light.[9] Do not freeze.

Mandatory Visualization

experimental_workflow Experimental Workflow for Fluphenazine Decanoate Dissolution cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol weigh_powder_vitro Weigh Fluphenazine Decanoate Powder add_dmso Add DMSO weigh_powder_vitro->add_dmso vortex_vitro Vortex to Dissolve add_dmso->vortex_vitro aliquot_store_vitro Aliquot and Store at -20°C/-80°C vortex_vitro->aliquot_store_vitro dilute_media Dilute in Cell Culture Medium aliquot_store_vitro->dilute_media weigh_powder_vivo Weigh Fluphenazine Decanoate Powder add_oil Add Sterile Sesame Oil weigh_powder_vivo->add_oil vortex_vivo Vortex/Sonicate to Dissolve add_oil->vortex_vivo store_vivo Store at Room Temperature (Protected from Light) vortex_vivo->store_vivo administer Administer to Animal Model store_vivo->administer

Caption: Workflow for preparing fluphenazine decanoate solutions.

signaling_pathway Fluphenazine Signaling Pathway fluphenazine Fluphenazine d2_receptor Dopamine D2 Receptor fluphenazine->d2_receptor Antagonism adenylyl_cyclase Adenylyl Cyclase d2_receptor->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion of ATP to cAMP pka Protein Kinase A camp->pka Activation downstream Downstream Signaling (e.g., gene expression, ion channel modulation) pka->downstream Phosphorylation therapeutic_effect Antipsychotic Effect downstream->therapeutic_effect

Caption: Fluphenazine's mechanism of action via D2 receptor antagonism.

References

Application Notes and Protocols for the Preclinical Development of Long-Acting Injectable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Long-acting injectable (LAI) formulations are designed to release a therapeutic agent in a controlled manner over an extended period, from weeks to months, following a single administration.[1][2][3] This delivery strategy offers numerous advantages, including improved patient compliance due to reduced dosing frequency, maintenance of stable plasma drug concentrations, and potentially reduced side effects.[4] The development of LAIs is a complex process that involves careful formulation design, physicochemical characterization, and comprehensive in vitro and in vivo evaluations to ensure the desired pharmacokinetic profile and biological effect.[5] These application notes provide a detailed overview and protocols for the preclinical development of LAI formulations, intended for researchers, scientists, and drug development professionals.

Formulation Development and Physicochemical Characterization

The initial stage of LAI development focuses on creating a stable formulation that can provide the desired extended-release profile. Common approaches include oil-based solutions, aqueous suspensions of drug crystals, and polymeric microspheres or nanoparticles.[6][7]

1.1. Excipient Selection

The choice of excipients is critical for the performance and stability of the LAI formulation.[8] Commonly used excipients are listed in Table 1.

Excipient Class Examples Function Reference
Polymers PLGA (Poly(lactic-co-glycolic acid)), PLA (Polylactic acid), PCL (Polycaprolactone)Control drug release rate through degradation and diffusion[9]
Solvents/Co-solvents N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG)Solubilize the drug and polymer[8]
Oils Sesame oil, Cottonseed oil, Castor oilVehicle for lipophilic drugs, forming an in vivo depot[6][10]
Surfactants/Emulsifiers Polysorbate 80, LecithinImprove wettability and prevent aggregation of particles[8][11]
Tonicity Modifiers Mannitol, Sodium ChlorideAdjust the osmotic pressure of the formulation to be compatible with physiological fluids[11]
Buffering Agents Citrate buffer, Phosphate bufferMaintain the pH of the formulation for drug stability[11]

1.2. Physicochemical Characterization

Thorough characterization of the formulation is essential to ensure quality and reproducibility. Key parameters to be evaluated are summarized in Table 2.

Parameter Method Purpose Reference
Particle Size and Distribution Dynamic Light Scattering (DLS), Laser DiffractionInfluences drug release rate and injectability[6]
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates the physical stability of a suspension[6]
Drug Loading and Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC)Determines the amount of drug in the formulation[6]
Viscosity RheometerAffects injectability and the formation of the in vivo depot[12]
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)Visualizes the shape and surface of particles
Solid-State Characterization X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)Identifies the physical form of the drug within the formulation (crystalline or amorphous)[13][14]

In Vitro Release Testing

In vitro release testing is a critical tool for screening and optimizing LAI formulations, and for quality control.[3] The goal is to establish a method that can discriminate between different formulations and ideally correlate with the in vivo performance (In Vitro-In Vivo Correlation, IVIVC).[2][15][16]

Protocol: In Vitro Release Testing using USP Apparatus 4 (Flow-Through Cell)

This protocol describes a method suitable for evaluating the release from microsphere or suspension-based LAI formulations.

Materials:

  • USP Apparatus 4 (Flow-Through Cell)

  • LAI formulation

  • Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with 0.02% Tween 80 to ensure sink conditions)

  • HPLC system for drug quantification

Procedure:

  • Cell Preparation: Place a known amount of the LAI formulation into the flow-through cell. Glass beads may be used to ensure uniform flow of the release medium.

  • Apparatus Setup: Assemble the flow-through cell and connect it to the USP Apparatus 4 system.

  • Release Study Initiation: Pump the pre-warmed (37°C) release medium through the cell at a constant flow rate. The flow rate should be selected based on the desired release duration and the solubility of the drug.

  • Sample Collection: Collect the eluate at predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily for the expected duration of release).

  • Sample Analysis: Analyze the drug concentration in each collected sample using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release profile as a function of time.

In Vivo Preclinical Evaluation

Animal models are essential for evaluating the pharmacokinetic profile, efficacy, and safety of LAI formulations before human clinical trials.[17][18][19]

3.1. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug released from the LAI formulation.

Protocol: In Vivo Pharmacokinetic Study in Rats

Materials:

  • LAI formulation

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Syringes and needles for administration

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the study.

  • Dose Administration: Administer a single dose of the LAI formulation to each animal via the intended route (e.g., intramuscular or subcutaneous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 1, 4, 8, 24, 48, 72 hours, and then weekly for the expected duration of release).[20]

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[21]

Table 3: Representative Preclinical Pharmacokinetic Parameters for an LAI Formulation

Parameter Value (Mean ± SD) Unit
Cmax 150 ± 25ng/mL
Tmax 24 ± 8hours
AUC(0-t) 15000 ± 2500ng*h/mL
Apparent Half-life 200 ± 50hours

3.2. Biocompatibility and Toxicity Studies

Biocompatibility testing ensures that the formulation does not cause adverse local or systemic reactions.[22][23][24] These studies are typically conducted in accordance with ISO 10993 guidelines.

Key Biocompatibility and Toxicity Assessments:

  • Cytotoxicity: In vitro assays to evaluate the potential of the formulation to cause cell death.[25]

  • Sensitization: Assays to assess the potential for the formulation to cause an allergic reaction.[22]

  • Irritation: Evaluation of local irritation at the injection site.[25]

  • Acute Systemic Toxicity: Assessment of immediate adverse effects following a single dose.[26]

  • Subchronic and Chronic Toxicity: Evaluation of the effects of long-term exposure to the formulation.[22]

  • Hemocompatibility: Assessment of the interaction of the formulation with blood components if there is a risk of intravenous exposure.[24]

  • Genotoxicity: Evaluation of the potential for the formulation to damage genetic material.[24]

Stability Studies

Stability testing is performed to ensure that the quality, safety, and efficacy of the LAI formulation are maintained throughout its shelf life.[27] Studies should be conducted according to ICH guidelines.[28]

Protocol: Accelerated Stability Study

Materials:

  • LAI formulation in its final container closure system

  • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)[28]

Procedure:

  • Sample Storage: Place a sufficient number of samples of the LAI formulation in the stability chamber.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[29]

  • Analysis: At each time point, analyze the samples for key stability-indicating parameters, including:

    • Appearance

    • Assay of the active pharmaceutical ingredient

    • Degradation products

    • Particle size distribution

    • In vitro release profile

    • Sterility and endotoxin levels

Visualizations

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies cluster_stability Stability Assessment Formulation Formulation Development (e.g., Microspheres, Nanoparticles) PhysicoChem Physicochemical Characterization (Particle Size, Drug Load, etc.) Formulation->PhysicoChem InVitro_Release In Vitro Release Testing PhysicoChem->InVitro_Release PK_Study Pharmacokinetic (PK) Study InVitro_Release->PK_Study Tox_Study Biocompatibility & Toxicity PK_Study->Tox_Study Stability Stability Studies Tox_Study->Stability

Caption: Preclinical Development Workflow for LAI Formulations.

G LAI Long-Acting Injectable (Drug Reservoir) Drug_Release Sustained Drug Release LAI->Drug_Release Receptor Target Receptor Drug_Release->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Biological_Response Therapeutic Effect Signaling_Cascade->Biological_Response

Caption: Hypothetical Signaling Pathway Modulated by an LAI.

References

Application Notes and Protocols for Calculating Equivalent Doses of Oral vs. Depot Fluphenazine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for calculating and administering equivalent doses of oral fluphenazine hydrochloride and depot fluphenazine decanoate in animal research settings. Understanding the significant differences in pharmacokinetics between these formulations is crucial for designing accurate and reproducible preclinical studies.

Introduction

Fluphenazine is a typical antipsychotic medication that primarily acts as a dopamine D2 receptor antagonist.[1][2] It is available in an oral form (fluphenazine hydrochloride) for acute and short-term treatment, and as a long-acting injectable depot formulation (fluphenazine decanoate) for maintenance therapy.[2][3] The decanoate ester is administered intramuscularly (IM) or subcutaneously (SC) in a sesame oil vehicle, leading to a slow release of the active drug.[3] The profound difference in bioavailability between the oral and depot formulations necessitates careful dose calculations when designing animal studies that aim to compare these routes of administration or switch between them.

The oral bioavailability of fluphenazine is notably low, estimated to be between 2.7% and 3.4% in humans, due to extensive first-pass metabolism.[1] In contrast, the intramuscular depot formulation bypasses this first-pass effect, leading to significantly higher systemic exposure for the same milligram dose. This discrepancy is a critical consideration for establishing equivalent therapeutic effects in animal models.

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for oral and depot fluphenazine from studies in various species. This data highlights the differences in bioavailability and half-life that must be accounted for in dose calculations.

Table 1: Pharmacokinetic Parameters of Oral Fluphenazine Hydrochloride

SpeciesDose (mg/kg)Bioavailability (%)Tmax (hours)Half-life (hours)Reference
Human122.7 - 3.42.815 - 16[1][2]
Rat5, 10, 20Not ReportedNot ReportedNot Reported[4]

Table 2: Pharmacokinetic Parameters of Depot Fluphenazine Decanoate

SpeciesDose (mg/kg)RouteTmax (days)Half-life (days)Reference
Human12.5 - 25 (total dose)IM0.3 - 1.57 - 10[2]
Dog2IM10.6 ± 1.115.4[5]
MouseNot SpecifiedSCNot ReportedNot Reported[4]

Calculating Equivalent Doses

Direct dose conversion formulas between oral and depot fluphenazine for animal studies are not well-established in the literature. However, an estimation can be made based on the significant difference in bioavailability.

A study in humans suggests that 12.5 mg of fluphenazine decanoate administered every 3 weeks is approximately equivalent to a daily oral dose of 10 mg of fluphenazine hydrochloride. This provides a starting point for estimations in animal models, but species-specific differences in metabolism and pharmacokinetics must be considered.

Workflow for Dose Calculation:

DoseCalculation start Define Desired Therapeutic Effect or Target Plasma Concentration oral_pk Consider Oral Bioavailability (very low, ~3%) start->oral_pk depot_pk Consider Depot Formulation (bypasses first-pass metabolism) start->depot_pk human_conversion Reference Human Conversion Ratio (12.5mg depot / 3 weeks ≈ 10mg oral / day) oral_pk->human_conversion depot_pk->human_conversion allometric_scaling Apply Allometric Scaling for Species-Specific Dose Adjustment human_conversion->allometric_scaling pilot_study Conduct Pilot Study with a Small Animal Cohort allometric_scaling->pilot_study dose_adjustment Adjust Doses Based on Pilot Data (PK and PD markers) pilot_study->dose_adjustment final_dose Establish Final Equivalent Doses for the Main Study dose_adjustment->final_dose

Caption: Workflow for determining equivalent doses.

Experimental Protocols

Preparation of Oral Fluphenazine Solution

Materials:

  • Fluphenazine hydrochloride powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, or as determined by solubility testing)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile tubes

Protocol:

  • Calculate the required amount of fluphenazine hydrochloride based on the desired concentration and final volume.

  • Weigh the fluphenazine hydrochloride powder accurately.

  • In a sterile tube, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing continuously to ensure complete dissolution.

  • If necessary, sonicate the solution for a short period to aid dissolution.

  • Visually inspect the solution for any undissolved particles.

  • Store the solution protected from light. The stability of the solution should be determined based on the vehicle used.

Oral Administration (Gavage) in Rodents

Materials:

  • Prepared oral fluphenazine solution

  • Appropriately sized gavage needle (flexible or rigid with a ball tip)

  • Syringe

Protocol:

  • Gently restrain the animal.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

  • Draw the calculated volume of the fluphenazine solution into the syringe and attach the gavage needle.

  • Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.

  • Once the needle is at the predetermined depth, administer the solution slowly.

  • Withdraw the needle gently.

  • Monitor the animal for any signs of distress.

Intramuscular Administration of Depot Fluphenazine

Materials:

  • Fluphenazine decanoate injection (commercial preparation in sesame oil)

  • Sterile syringe

  • Needle of appropriate gauge (e.g., 23-25G for mice and rats)

Protocol:

  • Gently restrain the animal to expose the desired injection site (e.g., quadriceps or gluteal muscle).

  • Draw the calculated volume of the fluphenazine decanoate solution into the syringe.

  • Insert the needle into the muscle mass.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitor the animal for any immediate adverse reactions.

Signaling Pathway

Fluphenazine's primary mechanism of action involves the blockade of D2 dopamine receptors in the mesolimbic and mesocortical pathways of the brain. This antagonism is believed to be responsible for its antipsychotic effects.

DopaminePathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Regulation) PKA->Downstream Phosphorylates Fluphenazine Fluphenazine Fluphenazine->D2R Blocks

References

Application Notes and Protocols: Induction of Extrapyramidal Symptoms in Rats with Fluphenazine Decanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the induction and assessment of extrapyramidal symptoms (EPS) in rats using fluphenazine decanoate, a long-acting typical antipsychotic. These protocols are designed to serve as a foundational tool for studying the mechanisms of drug-induced movement disorders and for the preclinical evaluation of novel therapeutic agents.

Introduction

Fluphenazine decanoate is a potent dopamine D2 receptor antagonist widely used in preclinical research to model extrapyramidal symptoms (EPS), a common and debilitating side effect of typical antipsychotic medications.[1] By blocking D2 receptors in the nigrostriatal pathway, fluphenazine disrupts normal motor control, leading to a range of movement abnormalities in rodents that are analogous to those observed in humans.[2] These include parkinsonism-like catalepsy and tardive dyskinesia-like vacuous chewing movements (VCMs). This document outlines detailed protocols for the administration of fluphenazine decanoate to rats and the subsequent quantitative assessment of these key EPS manifestations.

Data Presentation

The following tables summarize quantitative data on the induction of catalepsy and vacuous chewing movements in rats following the administration of typical antipsychotics. While comprehensive dose-response data for fluphenazine decanoate is limited in single studies, the presented data from studies using fluphenazine and the structurally similar antipsychotic haloperidol provide a strong basis for experimental design.

Table 1: Dose-Dependent Induction of Catalepsy in Rats

AntipsychoticDose (mg/kg, i.p.)Mean Latency to Descend (seconds) ± SEMReference
Haloperidol0.2545.3 ± 8.2[3][4]
Haloperidol0.598.7 ± 15.1[3][4]
Haloperidol1.0165.2 ± 20.5[5]
Haloperidol2.0>180[5]

Note: Data presented is representative of typical antipsychotic-induced catalepsy. The AED50 for haloperidol-induced catalepsy has been reported as approximately 0.29 mg/kg.[3][4]

Table 2: Induction of Vacuous Chewing Movements (VCMs) in Rats with Chronic Antipsychotic Treatment

AntipsychoticDose and Administration ScheduleMean Number of VCMs per 5 min ± SEMDuration of TreatmentReference
Fluphenazine Decanoate25 mg/kg, i.m., every 3 weeksIncreased significantly over control6 months[6]
Haloperidol Decanoate21 mg/kg, i.m., every 3 weeks45 ± 512 weeks[7]
Haloperidol1.0 mg/kg/day, in drinking water~30-4016 weeks
Haloperidol1.5 mg/kg/day (average)Strain-dependent increase19 weeks[8]

Note: The number of VCMs can vary significantly based on rat strain, observation conditions, and scoring methodology.[8]

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.[8]

  • Age: Young adult rats (8-10 weeks old) are typically used.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow at least one week for acclimatization to the housing facility before the start of any experimental procedures.

Fluphenazine Decanoate Administration
  • Formulation: Fluphenazine decanoate is typically available as an oily solution for injection (25 mg/mL).[1]

  • Dosage for Chronic EPS Model: A commonly used dose is 25 mg/kg, administered via intramuscular (i.m.) injection into the gluteal muscle every 2 to 3 weeks.[6]

  • Vehicle Control: The vehicle control group should receive an equivalent volume of the sesame oil vehicle via the same administration route and schedule.

  • Injection Procedure:

    • Gently restrain the rat.

    • Using a 23-gauge needle, administer the fluphenazine decanoate or vehicle deep into the gluteal muscle.

    • Alternate the injection site between the left and right hind limbs for subsequent injections.

Assessment of Catalepsy (Bar Test)

This test measures the failure of an animal to correct an externally imposed posture, a hallmark of parkinsonism-like motor deficits.

  • Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.

  • Procedure:

    • Gently place the rat's forepaws on the bar.

    • Start a stopwatch immediately.

    • Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the flat surface. This is the descent latency.

    • A cut-off time of 180 or 300 seconds is typically used. If the rat remains on the bar for the entire duration, the maximum time is recorded.

    • Perform the test at various time points after fluphenazine decanoate administration to characterize the time course of the cataleptic effect.

Assessment of Vacuous Chewing Movements (VCMs)

VCMs are considered an animal model of tardive dyskinesia, characterized by purposeless chewing motions not directed at any physical object.

  • Apparatus: A transparent observation cage (e.g., 30 x 20 x 20 cm) with a mirror placed underneath to allow for clear observation of the rat's mouth.

  • Procedure:

    • Place the rat individually in the observation cage and allow for a 10-minute habituation period.

    • Following habituation, observe the rat for a period of 2 to 5 minutes.

    • Count the number of VCMs, which are defined as single mouth openings in the vertical plane not directed at food, water, or grooming objects.

    • To avoid observer bias, the scoring should be performed by an individual blinded to the treatment groups.

    • VCMs are typically assessed at regular intervals (e.g., weekly) throughout the chronic fluphenazine decanoate treatment period.

Mandatory Visualizations

Signaling Pathway of Fluphenazine-Induced EPS

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Striatal Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment D2_Receptor->Beta_Arrestin AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP EPS Extrapyramidal Symptoms (Catalepsy, VCMs) cAMP->EPS Leads to altered neuronal excitability Beta_Arrestin->EPS Contributes to altered signaling Fluphenazine Fluphenazine Fluphenazine->D2_Receptor Antagonizes

Caption: Signaling pathway of fluphenazine-induced EPS.

Experimental Workflow for EPS Induction and Assessment

G Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Behavioral Testing (Catalepsy and VCMs) Acclimatization->Baseline Grouping Random Assignment to Treatment Groups Baseline->Grouping Treatment Fluphenazine Decanoate (i.m.) or Vehicle Administration Grouping->Treatment Behavioral_Testing Weekly Behavioral Assessment (Catalepsy and VCMs) Treatment->Behavioral_Testing Chronic Treatment (e.g., 12 weeks) Data_Collection Data Collection and Recording Behavioral_Testing->Data_Collection Data_Collection->Behavioral_Testing Repeat weekly Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End of Study End End Data_Analysis->End

Caption: Experimental workflow for EPS induction and assessment.

Concluding Remarks

The protocols outlined in this document provide a robust framework for inducing and quantifying extrapyramidal symptoms in rats using fluphenazine decanoate. Adherence to these standardized procedures will enhance the reproducibility and reliability of preclinical studies aimed at understanding the neurobiology of drug-induced movement disorders and developing safer and more effective antipsychotic therapies. It is crucial to consider factors such as animal strain, age, and environmental conditions, as they can influence the behavioral outcomes.[8] Rigorous and blinded behavioral assessments are paramount for obtaining unbiased and accurate data.

References

In Vitro Assays for Measuring Fluphenazine Receptor Occupancy and Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine is a typical antipsychotic medication of the phenothiazine class, primarily utilized in the management of chronic psychoses such as schizophrenia.[1][2] Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors.[3][4] Fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.[4] Additionally, it exhibits affinity for other receptors, including serotonin (5-HT) receptors, which may contribute to its overall pharmacological profile.[5] Understanding the interaction of fluphenazine with its target receptors is crucial for elucidating its mechanism of action, optimizing therapeutic dosing, and developing novel antipsychotic agents with improved efficacy and side-effect profiles.

This document provides detailed protocols for in vitro assays designed to measure the receptor occupancy and binding affinity of fluphenazine for its primary targets: the dopamine D2 receptor and the serotonin 5-HT2A receptor. The protocols described herein are essential tools for researchers in neuropharmacology, drug discovery, and development.

Key Concepts in Receptor Pharmacology

  • Receptor Occupancy: The proportion of a specific receptor population that is bound by a ligand at a given time. It is a critical parameter for relating drug dosage to pharmacological response.

  • Binding Affinity (Ki): A measure of the strength of the interaction between a ligand and a receptor. It is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of a radioligand or other competitors. A lower Ki value indicates a higher binding affinity.

  • IC50: The concentration of an unlabeled drug that is required to inhibit 50% of the specific binding of a radioligand.

  • EC50: The concentration of a drug that gives a half-maximal response.

Data Presentation: Fluphenazine Receptor Affinity and Potency

The following table summarizes the quantitative data for fluphenazine's binding affinity (Ki) and potency (IC50) at human dopamine D2 and serotonin 5-HT2A receptors.

ReceptorLigandAssay TypeParameterValue (nM)
Dopamine D2FluphenazineRadioligand BindingKi0.2
Serotonin 5-HT2AFluphenazineRadioligand BindingKi2.0
Dopamine D2FluphenazineRadioligand BindingIC5023
Serotonin 5-HT2AFluphenazineRadioligand BindingpIC50 = 4.61~24,727

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors.

D2_Signaling_Pathway Fluphenazine Fluphenazine D2R Dopamine D2 Receptor Fluphenazine->D2R Antagonist Gi Gi/o Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits IonChannel Ion Channel Modulation Gi->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Dopamine D2 Receptor Signaling Pathway

Gq_Signaling_Pathway Fluphenazine Fluphenazine HTR2A 5-HT2A Receptor Fluphenazine->HTR2A Antagonist Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of fluphenazine for the human dopamine D2 receptor. The assay utilizes a radiolabeled antagonist, such as [³H]-Spiperone, and cell membranes from a stable cell line expressing the D2 receptor (e.g., CHO-K1 or HEK293 cells).

Materials:

  • Human Dopamine D2 receptor-expressing cell membranes (e.g., from GenScript, Cat. No. M00152)

  • [³H]-Spiperone (PerkinElmer)

  • Fluphenazine dihydrochloride (Sigma-Aldrich)

  • Haloperidol (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Thaw the commercially available cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields optimal specific binding (typically 5-20 µg of protein per well).

  • Compound Preparation: Prepare a stock solution of fluphenazine in a suitable solvent (e.g., DMSO) and then serially dilute in Assay Buffer to obtain a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). Also, prepare a high concentration of haloperidol (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of diluted cell membranes.

    • Non-specific Binding (NSB): 25 µL Haloperidol (10 µM final concentration), 25 µL [³H]-Spiperone, and 50 µL of diluted cell membranes.

    • Competition: 25 µL of each fluphenazine dilution, 25 µL [³H]-Spiperone, and 50 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the fluphenazine concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (D2R) - [3H]-Spiperone - Fluphenazine dilutions - Haloperidol (NSB) Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition wells Prepare_Reagents->Assay_Setup Incubate Incubate at RT (60-90 min) Assay_Setup->Incubate Harvest Harvest onto glass fiber filters Incubate->Harvest Wash Wash filters Harvest->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

GTPγS Binding Assay for Dopamine D2 Receptor Functional Activity

This functional assay measures the ability of fluphenazine to antagonize agonist-stimulated [³⁵S]GTPγS binding to G proteins coupled to the dopamine D2 receptor. As an antagonist, fluphenazine is expected to inhibit the increase in [³⁵S]GTPγS binding induced by a D2 receptor agonist (e.g., dopamine). This assay is typically performed using membrane preparations from cells expressing the D2 receptor.[6][7]

Materials:

  • Human Dopamine D2 receptor-expressing cell membranes

  • [³⁵S]GTPγS (PerkinElmer)

  • Dopamine (agonist)

  • Fluphenazine dihydrochloride

  • GDP

  • GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane and Compound Preparation: Prepare cell membranes and serial dilutions of fluphenazine as described in the radioligand binding assay protocol. Prepare a stock solution of dopamine.

  • Pre-incubation with Antagonist: In a 96-well plate, add 25 µL of GTPγS Binding Buffer, 25 µL of each fluphenazine dilution (or buffer for control), and 50 µL of diluted cell membranes. Incubate for 30 minutes at 30°C to allow fluphenazine to bind to the receptors.

  • Agonist Stimulation and [³⁵S]GTPγS Binding: To initiate the reaction, add 25 µL of a solution containing dopamine (at a concentration that gives a submaximal response, e.g., its EC80) and [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.

  • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the fluphenazine concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Calcium Flux Assay for Serotonin 5-HT2A Receptor Functional Activity

This cell-based functional assay measures the ability of fluphenazine to antagonize the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist (e.g., serotonin). The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which leads to the release of intracellular calcium stores upon activation.[8][9]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor (e.g., from Revvity, Cat. No. ES-313-C)[10]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Serotonin (agonist)

  • Fluphenazine dihydrochloride

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation)

Protocol:

  • Cell Culture and Plating: Culture the 5-HT2A expressing cells according to the supplier's instructions. Plate the cells into black-walled, clear-bottom microplates and grow to confluence.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in Assay Buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of fluphenazine and a stock solution of serotonin in Assay Buffer.

  • Assay Measurement: a. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C. b. Establish a baseline fluorescence reading for each well. c. Add the fluphenazine dilutions to the respective wells and incubate for 15-30 minutes. d. Add the serotonin solution (at a concentration that gives a submaximal response, e.g., its EC80) to all wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the fluphenazine concentration. c. Determine the IC50 value from the dose-response curve.

Calcium_Flux_Workflow Start Start Cell_Culture Culture & Plate 5-HT2A expressing cells Start->Cell_Culture Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Prepare_Compounds Prepare Fluphenazine and Serotonin solutions Dye_Loading->Prepare_Compounds Baseline_Reading Establish baseline fluorescence in plate reader Prepare_Compounds->Baseline_Reading Add_Fluphenazine Add Fluphenazine and incubate Baseline_Reading->Add_Fluphenazine Add_Serotonin Add Serotonin and record fluorescence Add_Fluphenazine->Add_Serotonin Analyze Data Analysis: - Calculate ΔF - Determine IC50 Add_Serotonin->Analyze End End Analyze->End

Calcium Flux Assay Workflow

Conclusion

The in vitro assays detailed in these application notes provide robust and reliable methods for characterizing the receptor occupancy and affinity of fluphenazine at its primary molecular targets. The radioligand binding assays offer a direct measure of binding affinity, while the GTPγS binding and calcium flux assays provide insights into the functional consequences of receptor interaction. Together, these protocols furnish a comprehensive toolkit for researchers and drug development professionals to investigate the pharmacology of fluphenazine and to screen for novel compounds with desired receptor profiles. The provided data and pathway diagrams serve as a valuable reference for interpreting experimental results and for guiding future research in the field of antipsychotic drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Fluphenazine Decanoate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and byproducts of fluphenazine decanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluphenazine decanoate?

A1: Fluphenazine decanoate primarily degrades via two main pathways:

  • Hydrolytic Cleavage: The ester linkage of the decanoate side chain is susceptible to hydrolysis. This reaction cleaves the molecule, yielding fluphenazine and decanoic acid. This is often the initial and a significant degradation step, especially in aqueous environments.[1][2]

  • Oxidation: The phenothiazine ring system is prone to oxidation.[3][4] The primary oxidation product is fluphenazine sulfoxide, where the sulfur atom in the central ring is oxidized.[5][6][7] Further oxidation can also occur at the nitrogen atoms in the piperazine ring, leading to N-oxide byproducts.[8]

These degradation processes can be initiated or accelerated by exposure to harsh conditions such as acids, bases, oxidizing agents, light (photolysis), and heat.[3][5][6][9]

G Primary Degradation Pathways of Fluphenazine Decanoate Fluphenazine Decanoate Fluphenazine Decanoate Fluphenazine Fluphenazine Fluphenazine Decanoate->Fluphenazine Hydrolysis Decanoic Acid Decanoic Acid Fluphenazine Decanoate->Decanoic Acid Hydrolysis Fluphenazine Sulfoxide Fluphenazine Sulfoxide Fluphenazine->Fluphenazine Sulfoxide Oxidation

Figure 1. Key Degradation Pathways

Q2: What are the major degradation byproducts I should expect to identify?

A2: The major byproducts you are likely to encounter during stability and degradation studies are:

  • Fluphenazine: The active drug molecule, formed via hydrolysis of the decanoate ester.[1]

  • Decanoic Acid: The fatty acid side-chain released during hydrolysis.

  • Fluphenazine Sulfoxide: The most common oxidative degradation product.[5][6][7]

  • Fluphenazine N-Oxide: A potential, typically minor, oxidative byproduct.

The relative amounts of these byproducts will depend on the specific stress conditions (e.g., pH, temperature, presence of oxidants) applied during your experiment.[5]

Q3: What analytical methods are recommended for studying fluphenazine decanoate degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[5][6] Key features of a suitable method include:

  • Column: A reversed-phase C18 column is typically effective.[5][6]

  • Detection: UV detection, commonly around 250-260 nm, provides good sensitivity for fluphenazine and its chromophoric degradants.[5][6][9]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or potassium dihydrogen phosphate) is often used to achieve separation.[5][6][10]

  • Mass Spectrometry (LC-MS/MS): For definitive identification and characterization of unknown degradation products, coupling HPLC with a mass spectrometer is highly recommended.[5][6][7]

Q4: How should I design a forced degradation study for fluphenazine decanoate?

A4: A forced degradation study, as outlined by ICH guidelines (e.g., Q1A), is essential to understand the stability of the molecule. The study involves subjecting the drug to a range of stress conditions that are more severe than accelerated stability conditions.

Experimental Protocol: Forced Degradation Study

1. Objective: To identify potential degradation products and pathways for fluphenazine decanoate and to develop a stability-indicating analytical method.

2. Materials:

  • Fluphenazine Decanoate reference standard

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)[5]

  • Class A volumetric flasks and pipettes

3. Stock Solution Preparation:

  • Prepare a stock solution of fluphenazine decanoate (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

4. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 24 hours).[9] Neutralize the solution with acid before analysis.[9]

  • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5][9] This condition is often where the most significant degradation occurs.[5][6][7]

  • Thermal Degradation: Expose a solid sample or a solution of the drug to dry heat (e.g., 70°C).[9]

  • Photolytic Degradation: Expose a solid sample or a solution to UV light (e.g., 254 nm) or a combination of UV/Visible light as per ICH Q1B guidelines.[9]

5. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a developed and validated HPLC method.

6. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the peaks for the parent drug and any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation and perform a mass balance analysis.

G Forced Degradation Experimental Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare Stock Solution of Fluphenazine Decanoate acid Acidic Stress (e.g., 0.1M HCl) prep->acid base Basic Stress (e.g., 0.1M NaOH) prep->base oxid Oxidative Stress (e.g., 3% H2O2) prep->oxid photo Photolytic Stress (ICH Q1B) prep->photo thermo Thermal Stress (e.g., 60°C) prep->thermo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermo->hplc quant Quantify Degradants & Assess Mass Balance hplc->quant report Report Results quant->report

Figure 2. Forced Degradation Workflow

Troubleshooting Guides

Q1: I'm seeing a significant peak early in my reversed-phase HPLC chromatogram. What could it be?

A1: An early-eluting peak in a reversed-phase system is typically a very polar compound. In the context of fluphenazine decanoate degradation, this is very likely to be decanoic acid , which is formed from the hydrolysis of the parent drug. Due to its polar carboxylic acid group and the loss of the large, non-polar phenothiazine structure, it will have a much shorter retention time than fluphenazine or fluphenazine decanoate.

Q2: My mass balance in the stability study is below 95%. What are the potential causes?

A2: A poor mass balance can indicate several issues:

  • Non-Chromophoric Byproducts: Some degradation products may lack a UV-absorbing chromophore, making them invisible to UV detection. Decanoic acid is a prime example. Using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such species.

  • Volatile Byproducts: Degradation may have produced volatile byproducts that are lost during sample preparation or analysis.

  • Precipitation: Degradants may have precipitated out of the sample solution, especially if their solubility is poor in the sample diluent. Ensure your sample remains fully dissolved.

  • Incomplete Elution: Highly non-polar degradants or the parent drug itself may be irreversibly adsorbed to the HPLC column. A thorough column wash between injections is crucial.

Q3: The degradation rate of my sample seems much faster than expected, especially in the oily formulation. Why?

A3: If you are working with an oily solution (e.g., sesame oil), the degradation can be accelerated by autoxidation of the oil itself.[4]

  • Peroxide Formation: Unsaturated fatty acids in the oil can form hydroperoxides over time. These hydroperoxides are potent oxidizing agents that can significantly accelerate the oxidation of the phenothiazine ring in fluphenazine decanoate.[4]

  • Excipients: Other excipients, such as preservatives like benzyl alcohol, can also autoxidize and produce peroxides, further enhancing the degradation rate.[4] It is critical to test the peroxide value of your oil vehicle and consider the inclusion of antioxidants in the formulation.

Quantitative Data Summary

The following table provides an example of results from a forced degradation study on fluphenazine decanoate, demonstrating the typical outcomes under various stress conditions.

Stress Condition% Fluphenazine Decanoate Remaining% Fluphenazine Formed% Fluphenazine Sulfoxide Formed
Control (Unstressed)100%< 0.1%< 0.1%
0.1 M HCl, 60°C, 24h85.2%14.1%0.5%
0.1 M NaOH, RT, 24h78.5%20.8%0.4%
3% H₂O₂, RT, 12h65.7%5.5%28.3%
Heat (70°C), 48h96.3%2.1%1.2%
Photolytic (ICH Q1B)91.8%3.5%4.1%

References

Technical Support Center: Minimizing Injection Site Reactions with Fluphenazine Decanoate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions associated with fluphenazine decanoate administration in animal models. The information is presented in a practical question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of injection site reactions with fluphenazine decanoate in animal models?

A1: Injection site reactions to fluphenazine decanoate are multifactorial and can be attributed to both the properties of the formulation and the injection technique. Fluphenazine decanoate is a long-acting injectable antipsychotic formulated in a sesame oil vehicle.[1][2] Oil-based depot formulations, while enabling sustained release, can be inherently more irritating to muscle and subcutaneous tissue compared to aqueous solutions.[3]

Key contributing factors include:

  • Vehicle-Related Irritation: The sesame oil vehicle can induce a local inflammatory response. While some studies suggest sesame oil itself may have anti-inflammatory properties, its viscosity and slow absorption from the injection site can lead to a foreign body-type reaction.[1][4]

  • Drug Substance Irritation: The fluphenazine molecule itself may have irritant properties.

  • Injection Trauma: The physical process of injection, including needle insertion and fluid distension of tissues, causes acute trauma that initiates an inflammatory cascade.

  • Injection Volume: Larger injection volumes can cause more significant tissue distension and inflammation.[5]

  • Formulation Hypertonicity: While not always the case, hypertonic solutions can contribute to local irritation.

  • Contamination: Breach of sterile technique can lead to infection and severe inflammatory reactions.

Q2: Which animal models are most appropriate for studying injection site reactions to fluphenazine decanoate?

A2: The most commonly used animal models for assessing local tolerance of intramuscular and subcutaneous injections are the rabbit and the rat .[6][7][8]

  • Rabbits: The New Zealand White rabbit is a preferred model for local tolerance testing due to its larger muscle mass (e.g., musculus longissimus dorsi), which can accommodate larger injection volumes, and its well-characterized dermal and muscular response to irritants.[3][5][9]

  • Rats: Rats are also widely used, particularly for screening studies, due to their cost-effectiveness and ease of handling. The caudal thigh muscles are a common injection site in rats.[10][11] However, the smaller muscle mass limits the injection volume.[12]

The choice of model depends on the specific research question, the intended clinical route of administration, and the volume to be injected.

Q3: How can I macroscopically and microscopically evaluate injection site reactions?

A3: A thorough evaluation involves both macroscopic (visual) and microscopic (histopathological) assessment at defined time points post-injection (e.g., 24, 48, 72 hours, and longer for depot formulations).

  • Macroscopic Evaluation: This involves visually inspecting the injection site for signs of inflammation, including:

    • Erythema (redness)

    • Edema (swelling)

    • Hemorrhage

    • Necrosis (tissue death)

    • Abscess formation A scoring system, such as the one adapted from the USP intracutaneous test, can be used for quantification.[9]

  • Microscopic (Histopathological) Evaluation: This is the gold standard for assessing local tissue damage. Tissue samples from the injection site are collected, fixed, sectioned, and stained (commonly with Hematoxylin and Eosin - H&E). A veterinary pathologist then evaluates the slides for:

    • Inflammatory cell infiltration (neutrophils, lymphocytes, macrophages)

    • Myofiber degeneration and necrosis

    • Fibrosis (scar tissue formation)

    • Presence of the oil depot

    • Vascular changes (e.g., thrombosis, vasculitis) A semi-quantitative scoring system is typically used to grade the severity of these findings.[6][13]

Troubleshooting Guide

Problem: Excessive inflammation (swelling, redness) at the injection site.

Potential Cause Troubleshooting Strategy
High Injection Volume Reduce the injection volume per site. For a required total dose, consider splitting the dose across two separate injection sites. Studies have shown that smaller volumes of a more concentrated solution may cause less muscle damage than larger volumes of a less concentrated solution.[5]
Rapid Injection Speed While some studies suggest injection speed is not a major factor for pain, a slow and steady injection rate is generally recommended to minimize tissue trauma.[5]
Inappropriate Injection Site Ensure deep intramuscular injection into a sufficiently large muscle mass (e.g., gluteal muscle in larger animals, caudal thigh in rats). Avoid superficial injections which can be more irritating. Rotate injection sites for repeat dosing.
Vehicle Irritation This is inherent to the sesame oil formulation. Consider including a vehicle-only control group to differentiate between the effects of fluphenazine and the sesame oil. Explore the use of alternative, less irritating oil-based vehicles if developing a new formulation.
Contamination Strictly adhere to aseptic techniques. Use sterile needles and syringes for each animal. Disinfect the injection site with 70% alcohol prior to injection.[11]

Problem: Formation of sterile abscesses or nodules.

Potential Cause Troubleshooting Strategy
Foreign Body Reaction The oil depot can be encapsulated by fibrous tissue, forming a nodule or sterile abscess. This is a known reaction to oil-based depots. Monitor the size and persistence of the nodules.
Improper Injection Depth Injection into subcutaneous fat instead of deep muscle can increase the likelihood of abscess formation. Ensure the needle is of sufficient length to reach the target muscle.
"Leaking" of Formulation Use the Z-track injection technique to prevent backflow of the oily formulation along the needle track into the subcutaneous tissue.

Problem: High variability in injection site reaction scores between animals.

Potential Cause Troubleshooting Strategy
Inconsistent Injection Technique Ensure all personnel are thoroughly trained on the standardized injection procedure (site, depth, angle, speed). Use a consistent needle size (e.g., 21-23 gauge for rabbits, 25-26 gauge for rats).[11]
Incorrect Sampling of Injection Site The injection site can be difficult to locate accurately at necropsy, especially at later time points. Consider co-injecting a small amount of a sterile, inert marker (e.g., India ink) to aid in localization.[14]
Individual Animal Sensitivity Biological variability is inherent. Ensure adequate group sizes to achieve statistical power. Randomize animals to treatment groups.

Data Presentation

Table 1: Macroscopic Scoring System for Injection Site Reactions in Rabbits (Adapted from USP <88> Biological Reactivity Tests, In Vivo)

ScoreErythema and Eschar FormationEdema Formation
0 No erythemaNo edema
1 Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (edges of area well-defined by definite raising)
3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4 Severe erythema (beet redness) to slight eschar formation (injuries in depth)Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Table 2: Semi-Quantitative Histopathological Scoring System for Muscle Tissue (This is a generalized example; specific scoring should be defined in the study protocol)

ScoreFindingDescription
0 Normal No significant abnormalities.
1 Minimal Scattered single necrotic muscle fibers and/or a few inflammatory cells.
2 Mild Small, multifocal areas of muscle necrosis and/or inflammatory cell infiltration.
3 Moderate More extensive areas of muscle necrosis and inflammation, with some edema.
4 Marked Large, often confluent, areas of muscle necrosis and prominent inflammatory infiltration.
5 Severe Diffuse necrosis of the muscle bundle with extensive inflammation and possible abscess formation.

Experimental Protocols

Protocol 1: Local Tolerance Assessment of Intramuscular Fluphenazine Decanoate in Rabbits

  • Animal Model: 12 healthy, young adult New Zealand White rabbits.

  • Groups (n=4 per group):

    • Group A: Fluphenazine Decanoate (e.g., 0.5 mL)

    • Group B: Sesame Oil Vehicle (0.5 mL)

    • Group C: Saline Control (0.5 mL)

  • Injection Procedure:

    • Anesthetize or properly restrain the animal.

    • Clip the fur over the lumbar region on both sides of the spine.

    • Administer a single 0.5 mL injection deep into the right musculus longissimus dorsi. The left side can serve as an untreated control or for another test article.

    • Use a 22-gauge, 1-inch sterile needle.

  • Observations:

    • Conduct daily clinical observations for general health.

    • Perform macroscopic evaluation of the injection sites at 24, 48, and 72 hours post-injection using the scoring system in Table 1.

  • Termination and Tissue Collection:

    • Euthanize animals at 72 hours post-injection.

    • Perform a gross pathological examination of the injection site and surrounding tissues.

    • Excise the injection site, including a margin of normal-appearing tissue.

  • Histopathology:

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process, embed in paraffin, section, and stain with H&E.

    • A board-certified veterinary pathologist should perform a microscopic examination, with findings graded according to the scoring system in Table 2.

Visualizations

Experimental_Workflow Experimental Workflow for Local Tolerance Testing cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Data Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Rabbits) Group_Assignment Randomization into Groups (Drug, Vehicle, Control) Animal_Acclimation->Group_Assignment Animal_Prep Site Preparation (Fur Clipping) Group_Assignment->Animal_Prep Injection Intramuscular Injection (Standardized Technique) Animal_Prep->Injection Clinical_Obs Daily Clinical Observations Injection->Clinical_Obs Macroscopic_Eval Macroscopic Scoring (24, 48, 72h) Injection->Macroscopic_Eval Termination Euthanasia & Necropsy Clinical_Obs->Termination Macroscopic_Eval->Termination Tissue_Collection Injection Site Excision Termination->Tissue_Collection Histopathology Microscopic Evaluation (H&E Staining & Scoring) Tissue_Collection->Histopathology Data_Analysis Statistical Analysis & Reporting Histopathology->Data_Analysis

Caption: Workflow for assessing local tolerance in animal models.

Signaling_Pathway Potential Inflammatory Cascade at Injection Site cluster_trigger Initial Triggers cluster_response Cellular & Molecular Response cluster_outcome Clinical Signs Injection IM Injection (Fluphenazine in Oil) Tissue_Trauma Needle Trauma & Tissue Distension Injection->Tissue_Trauma Oil_Depot Oil Vehicle Depot Injection->Oil_Depot Cell_Damage Myofiber Damage & Cell Necrosis Tissue_Trauma->Cell_Damage Mast_Cells Mast Cell Degranulation (Histamine Release) Tissue_Trauma->Mast_Cells Macrophage_Activation Macrophage Activation (Foreign Body Response) Oil_Depot->Macrophage_Activation DAMPs Release of DAMPs* (e.g., ATP, HMGB1) Cell_Damage->DAMPs DAMPs->Macrophage_Activation Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Mast_Cells->Cytokine_Release Macrophage_Activation->Cytokine_Release Resolution Resolution or Fibrosis Macrophage_Activation->Resolution Leukocyte_Recruitment Neutrophil & Monocyte Recruitment Cytokine_Release->Leukocyte_Recruitment Erythema Erythema Cytokine_Release->Erythema Pain Pain Cytokine_Release->Pain Edema Edema Leukocyte_Recruitment->Edema Leukocyte_Recruitment->Resolution note *DAMPs: Damage-Associated Molecular Patterns

Caption: Potential inflammatory pathways triggered by injection.

References

Optimizing fluphenazine decanoate dosage to avoid catalepsy in rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluphenazine decanoate in rat models. The focus is on optimizing dosage to avoid or minimize catalepsy, a common extrapyramidal side effect.

Frequently Asked Questions (FAQs)

Q1: What is catalepsy and why is it a concern in my research?

A1: Catalepsy is a state of muscular rigidity and immobility, where an animal fails to correct an externally imposed posture.[1] In the context of antipsychotic drug research, it is a key indicator of extrapyramidal side effects (EPS), which are movement disorders resulting from the drug's action on the nigrostriatal dopamine pathway.[2][3][4] Monitoring catalepsy is crucial as it serves as a preclinical proxy for Parkinsonian-like side effects in humans and can interfere with the interpretation of other behavioral tests.

Q2: What is the primary mechanism of fluphenazine-induced catalepsy?

A2: Fluphenazine, a typical first-generation antipsychotic, primarily functions by blocking dopamine D2 receptors.[5][6] Catalepsy is induced when fluphenazine antagonizes D2 receptors in the nigrostriatal pathway, a part of the brain's basal ganglia critical for motor control.[3][7] This blockade disrupts the normal balance between dopamine and acetylcholine, leading to a state of dopamine-cholinergic imbalance that results in the characteristic muscular rigidity.[4]

Q3: How does the decanoate formulation of fluphenazine affect catalepsy?

A3: Fluphenazine decanoate is a long-acting injectable (depot) formulation. The fluphenazine is esterified, which allows for its slow, gradual release from the injection site into the bloodstream following enzymatic hydrolysis.[5] This results in a prolonged duration of action, with effects lasting for several weeks.[5][8][9] Consequently, the onset of catalepsy may be delayed compared to short-acting formulations, but the cataleptic state will be sustained for a longer period.[8][10] This long-lasting effect requires careful consideration of the dosage to avoid persistent and severe catalepsy that could compromise animal welfare and experimental outcomes.

Troubleshooting Guides

Problem: High incidence of severe catalepsy is observed in my study.
Possible Cause Troubleshooting Steps
Dosage is too high. - Review the literature for established dose-response curves for your specific rat strain.- Implement a dose-reduction strategy. A single injection of 2.5 mg/kg can antagonize d-amphetamine effects for up to 28 days, indicating a potent and long-lasting effect even at lower doses.[11]- Consider that the therapeutic window for antipsychotics can be narrow, with doses that produce therapeutic effects being close to those that cause adverse side effects.[12]
Individual sensitivity. - Account for individual differences in metabolism and receptor density.- Screen animals for baseline motor function before drug administration to identify outliers.- Ensure a consistent and low-stress environment, as stress can exacerbate motor side effects.
Drug accumulation. - With long-acting injectables, repeated dosing can lead to drug accumulation.- Increase the interval between injections if the protocol allows.- The half-life of fluphenazine decanoate can be 7-10 days, so allow sufficient time for washout if re-dosing.[9]
Problem: Inconsistent catalepsy scores are observed between animals at the same dose.
Possible Cause Troubleshooting Steps
Inconsistent injection technique. - Ensure the drug is administered via a consistent route (e.g., deep intramuscular into the gluteal region) and at a consistent depth.[13]- Inconsistent administration can alter the absorption rate from the oil vehicle, leading to variable plasma concentrations.
Lack of standardized testing procedure. - Adopt a standardized protocol for catalepsy assessment, such as the bar test.[14]- Ensure all experimenters are trained on the same protocol to minimize inter-observer variability.- Factors like the height of the bar, the duration of the test, and the scoring criteria must be consistent.[14][15]
Environmental factors. - Conduct behavioral testing at the same time of day to control for circadian variations in drug response.[16]- Ensure the testing room has consistent lighting, temperature, and noise levels.
Problem: Difficulty in differentiating catalepsy from sedation.
Possible Cause Troubleshooting Steps
Overlapping behavioral effects. - Fluphenazine can cause sedation, especially at higher doses.[17]- Use a battery of tests to distinguish between these states. For example, a cataleptic rat will remain in an awkward posture, while a sedated rat may be immobile but will correct its posture.
Lack of specific tests. - Assess the righting reflex. A sedated animal may have a delayed or absent righting reflex, while a cataleptic animal will typically have an intact reflex.- Measure muscle tone. Catalepsy is characterized by muscular rigidity, which can be assessed by gently manipulating the limbs.

Data Presentation

Table 1: Common Catalepsy Scoring Methods in Rats

This table outlines different scoring systems used to quantify the severity of catalepsy.

Scoring Method Description Scoring Scale Example Reference
Bar Test (Latency) The time (in seconds) an animal remains with its forepaws on an elevated bar is measured. A cut-off time (e.g., 180 seconds) is typically used.0 = Moves immediately.180 = Remains on the bar for the full 180 seconds.[15][18]
Block Method (Staged Scoring) The animal's posture is assessed in progressively more challenging positions using blocks of different heights.Stage 1 (Normal): Moves normally on a flat surface (Score: 0).Stage 2 (Moves when touched): Rat moves only when pushed (Score: 0.5).Stage 3 (Forepaws on 6cm block): Fails to correct posture within 10s (Score: 0.5 per paw, Total: 1.0).Stage 4 (Forepaws on 9cm block): Fails to correct posture within 10s (Score: 1.0 per paw, Total: 2.0).Maximum Score: 3.5 (Total Catatonia)[19][20]
Grid Test The animal is placed on a vertical wire grid, and the time it takes to descend or correct its posture is measured.Similar to the bar test, latency to move is recorded.[14]
Table 2: Illustrative Dose-Response Relationship for Fluphenazine Decanoate-Induced Catalepsy

This table provides an example of the expected relationship between intramuscular (IM) doses of fluphenazine decanoate and the severity of catalepsy in rats. Note that these are illustrative values and the optimal dose should be determined empirically for your specific experimental conditions.

Dosage (mg/kg, IM) Expected Onset Peak Effect Duration Expected Catalepsy Severity Considerations
0.5 - 2.5 24-48 hours10-20 daysMild to Moderate: Animal maintains imposed posture for 30-90 seconds on the bar test. May show slight motor stiffness.A dose of 2.5 mg/kg has been shown to produce long-lasting behavioral effects.[11] This range is often suitable for studies where a clear antipsychotic effect is needed with manageable catalepsy.
2.5 - 5.0 12-24 hours20-28+ daysModerate to Severe: Animal remains on the bar for >90 seconds. Obvious motor rigidity and akinesia.A dose of 5.0 mg/kg can antagonize amphetamine-induced behaviors for over 28 days.[11] This range may be necessary for specific models but carries a high risk of severe catalepsy that can affect animal welfare.
> 5.0 < 12 hours> 28 daysSevere: Animal remains on the bar for the maximum test duration (e.g., 180s). Pronounced rigidity, potential for catatonic-like states.Doses in this range are generally not recommended unless specifically required by the experimental model, as they can induce profound and distressing side effects.

Experimental Protocols

Detailed Protocol: The Bar Test for Catalepsy Assessment

This protocol provides a standardized method for measuring catalepsy in rats.

1. Apparatus:

  • A horizontal wooden or metal bar, approximately 1 cm in diameter.

  • The bar should be elevated 9-10 cm above a flat surface.[15]

  • A stopwatch for timing.

2. Procedure:

  • Habituation: Bring the rats to the testing room at least 60 minutes before the test to allow for acclimatization.[15][21]

  • Positioning: Gently place the rat's forepaws onto the horizontal bar. The hind paws should remain on the surface, placing the rat in a "half-rearing" position.[15][18]

  • Timing: Start the stopwatch as soon as the rat is in the correct position and stable.

  • Endpoint: Stop the timer when the rat removes both of its forepaws from the bar and returns to a normal posture.[18]

  • Cut-off Time: If the rat remains on the bar for a predetermined maximum time (e.g., 180 seconds), the test is ended, and the rat is assigned the maximum score.

  • Repetitions: It is recommended to perform the test three times for each animal, with a brief rest period in between, and use the average latency as the final score.[18]

3. Data Collection and Analysis:

  • Record the latency (in seconds) for the rat to remove its paws from the bar for each trial.

  • Calculate the mean latency for each animal and each experimental group.

  • Data are typically analyzed using ANOVA to compare catalepsy scores between different treatment groups.

Mandatory Visualizations

Signaling Pathway of Fluphenazine-Induced Catalepsy

Caption: Dopaminergic pathway disruption by fluphenazine leading to catalepsy.

Experimental Workflow for Catalepsy Assessment

G start Start: Experimental Design acclimatize 1. Animal Acclimatization (≥ 7 days) start->acclimatize baseline 2. Baseline Motor Assessment (Optional, for screening) acclimatize->baseline grouping 3. Randomization into Treatment Groups baseline->grouping admin 4. Fluphenazine Decanoate Administration (IM/SC) grouping->admin monitoring 5. Post-Injection Monitoring (Daily health checks) admin->monitoring testing 6. Catalepsy Testing (e.g., Bar Test at predefined time points) monitoring->testing data_coll 7. Data Collection (Record latencies/scores) testing->data_coll analysis 8. Statistical Analysis (e.g., ANOVA) data_coll->analysis end End: Interpretation of Results analysis->end

Caption: Standard workflow for a fluphenazine-induced catalepsy study in rats.

References

How to handle fluphenazine decanoate light sensitivity in the laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the light-sensitive compound, fluphenazine decanoate, in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for fluphenazine decanoate?

A1: Fluphenazine decanoate should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1][2][3] It is critical to protect it from light at all times by keeping it in its original carton or using light-resistant containers.[3][4][5] Avoid freezing the compound, as this can compromise its stability.[1][2]

Q2: Why is fluphenazine decanoate considered light-sensitive?

A2: Fluphenazine decanoate, a member of the phenothiazine class, is susceptible to photodegradation. Exposure to light, particularly in the UV and visible blue/violet spectrum (300-500 nm), can provide the energy to induce chemical reactions, leading to the formation of degradation products and a potential loss of potency.[][7][8]

Q3: What are the known degradation pathways for fluphenazine decanoate?

A3: The two primary degradation pathways are photodegradation and oxidation. Oxidation can occur via hydroperoxides and may be catalyzed by the presence of other substances in the formulation, such as benzyl alcohol, which is a common preservative.[9][10][11] The main oxidative degradation products are typically sulfoxides, formed through a radical cation intermediate.

Q4: What type of laboratory lighting is recommended when working with this compound?

A4: To minimize degradation, all experimental work should be conducted under subdued light.[4] It is highly recommended to use lighting with longer wavelengths (above 500 nm), such as amber or brown colored lights, in areas where the compound is handled.[][7][8]

Q5: What kind of containers should I use for preparing solutions and storing samples of fluphenazine decanoate?

A5: Always use low-actinic (amber-colored) glassware for preparing solutions and storing samples.[4][] If amber glassware is not available, you can wrap standard clear glass or plastic containers securely in aluminum foil to block light exposure.[][8] Opaque containers are also a suitable alternative.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Unexpected peaks in HPLC/UPLC chromatogram. Photodegradation of the sample due to light exposure during preparation or analysis.Prepare samples under subdued, long-wavelength light. Use amber autosampler vials or cover the autosampler tray to protect it from ambient light. Ensure all glassware is amber or wrapped in foil.[4][][12]
Loss of assay potency in control samples. Improper storage conditions (e.g., exposure to light or elevated temperatures).Verify that storage units are maintaining the correct temperature (20-25°C).[1][2][3] Ensure all samples, including stock solutions and controls, are stored in light-resistant containers and protected from ambient light.[4]
Variability in results between experimental runs. Inconsistent handling procedures regarding light protection.Develop and strictly follow a Standard Operating Procedure (SOP) for handling light-sensitive compounds. This ensures that all samples are handled identically with respect to light exposure across all experiments.
Discoloration (e.g., pale yellowing) of the solution. Onset of chemical degradation, likely due to oxidation or photodegradation.Discard the discolored solution. Review handling and storage procedures to identify and mitigate the source of light or oxygen exposure.[2] Prepare fresh solutions immediately before use whenever possible.

Quantitative Data on Light Sensitivity

Table 1: Representative Forced Degradation Data for Fluphenazine HCl

Stress ConditionExposure TimeApproximate Degradation (%)Notes
Photolytic (UV Chamber)3 Days~6%Degradation is observed, but it is less susceptible compared to oxidative stress.[13][14]
Oxidative (10% H₂O₂)12 Hours~33%Highly susceptible to oxidation, which is a primary degradation pathway.[14]
Thermal (75°C Dry Heat)12 Hours~12%Shows some thermal lability, but less than oxidative degradation.[13]
VIS RadiationNot SpecifiedDegradation product observedA degradation product with a different Rf value was detected, confirming sensitivity to visible light.[15]

Note: This data is for Fluphenazine HCl and should be used as an indicator only. The decanoate ester may have different stability characteristics.

Experimental Protocols

Protocol: Photostability Testing of Fluphenazine Decanoate Solution (ICH Q1B Guideline)

This protocol outlines a confirmatory photostability study. Forced degradation studies may be required for method development and degradation pathway elucidation.

1. Objective: To assess the intrinsic photostability of a fluphenazine decanoate solution by exposing it to a standardized light source and quantifying any resulting degradation.

2. Materials:

  • Fluphenazine Decanoate solution

  • Validated stability-indicating HPLC method (see below for an example setup)

  • Photostability chamber compliant with ICH Q1B guidelines (with calibrated UVA and visible light detectors)

  • Low-actinic (amber) glassware (volumetric flasks, vials)

  • Quartz cuvettes or other suitable transparent containers for exposure

  • Aluminum foil

  • Dark control chamber/container maintained at the same temperature as the photostability chamber

3. Sample Preparation:

  • All preparation steps must be performed under subdued, long-wavelength light.

  • Prepare a solution of fluphenazine decanoate at a known concentration (e.g., 25 mg/mL).

  • Divide the solution into two sets of samples:

    • Exposure Samples: Place in chemically inert, transparent containers (e.g., quartz cuvettes).

    • Dark Control Samples: Place in identical containers but wrap them completely in aluminum foil to protect them from light.[16]

4. Exposure Conditions (as per ICH Q1B): [7][16][17]

  • Place both the exposure and dark control samples in the photostability chamber. The dark controls are essential to differentiate between light-induced and thermal degradation.

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours of visible light.

  • Simultaneously, expose the samples to an integrated near-ultraviolet energy of not less than 200 watt hours per square meter (W·h/m²).

  • Monitor and control the temperature to minimize the effects of thermal degradation.

5. Analysis:

  • At the end of the exposure period, retrieve all samples.

  • Visually inspect both exposed and dark control samples for any changes in appearance, such as color or precipitation.

  • Quantify the concentration of fluphenazine decanoate and any degradation products in all samples using a validated stability-indicating HPLC method.

Protocol: Example Stability-Indicating HPLC Method

This method is adapted from published methods for fluphenazine and its related compounds and should be fully validated for use with fluphenazine decanoate.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a buffer of 0.03 M potassium dihydrogen phosphate (adjusted to pH 4) and acetonitrile in a 40:60 (v/v) ratio has been used for fluphenazine HCl.[18]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 256 nm or 259 nm.[13][19]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the fluphenazine decanoate samples from the photostability study to an appropriate concentration (e.g., 100 µg/mL) using the mobile phase as the diluent. All dilutions must be done in amber volumetric flasks.

Visualizations

Logical Workflow for Handling Fluphenazine Decanoate

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Storage start Obtain Fluphenazine Decanoate storage Store at 20-25°C Protect from light (in carton) start->storage Check storage conditions handling_env Work under subdued light (Amber/Long Wavelength) storage->handling_env Transfer to lab glassware Use amber glassware or foil-wrapped containers handling_env->glassware solution_prep Prepare solution immediately before use glassware->solution_prep run_exp Conduct Experiment solution_prep->run_exp dark_control Prepare & run dark control solution_prep->dark_control protect_autosampler Protect samples in autosampler (Amber vials / Cover) run_exp->protect_autosampler long_term_storage Store remaining samples in light-proof containers at 20-25°C run_exp->long_term_storage analysis Analyze via stability-indicating HPLC method protect_autosampler->analysis dark_control->analysis data Compare exposed samples to dark control analysis->data end Report Results data->end

Caption: Workflow for handling light-sensitive fluphenazine decanoate.

Mechanism of Action: Dopamine D2 Receptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to response Reduced Neuronal Response cAMP->response Fluphenazine Fluphenazine Fluphenazine->D2R Blocks

Caption: Fluphenazine blocks dopamine D2 receptors, inhibiting adenylyl cyclase.

Simplified Oxidative Degradation Pathway of Phenothiazines

G Phenothiazine Fluphenazine (Phenothiazine Core) Radical Cation Radical Intermediate Phenothiazine->Radical -1e⁻ (Oxidation) Sulfoxide Fluphenazine Sulfoxide (Major Degradation Product) Radical->Sulfoxide +H₂O, -H⁺, -1e⁻ Other Other Degradation Products Radical->Other

Caption: Oxidative degradation of fluphenazine proceeds via a cation radical.

References

Managing inter-individual variability in fluphenazine depot release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluphenazine depot formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the inherent inter-individual variability in fluphenazine depot release during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary sources of inter-individual variability in fluphenazine depot release?

Inter-individual variability in plasma concentrations of fluphenazine following depot injection is a significant challenge. Steady-state plasma concentrations can range from undetectable levels to 27.9 ng/ml.[1] This variability is multifactorial, stemming from formulation characteristics, physiological differences among subjects, and administrative factors.

Key Sources of Variability:

  • Physiological Factors:

    • Enzymatic Hydrolysis: Fluphenazine decanoate is a prodrug that must be hydrolyzed by esterases to release the active fluphenazine.[2] Individual differences in the activity and concentration of tissue carboxylesterases can significantly alter the rate of drug release from the oil depot.[3]

    • Metabolism: Once released, fluphenazine is a major substrate of the CYP2D6 enzyme system.[4] Genetic polymorphisms in CYP2D6 can lead to significant differences in drug clearance, affecting steady-state concentrations.

    • Subject Characteristics: Factors such as body mass, muscle composition, and local blood flow at the injection site can influence the absorption and distribution of the drug from the depot. However, some studies have found no significant association between plasma concentration and the age or sex of the patient.[1]

  • Formulation & Administration Factors:

    • Vehicle Properties: Fluphenazine decanoate is formulated in sesame oil.[5] The properties of this oil vehicle, including its viscosity and potential for local tissue reactions, can impact the consistency of drug release.

    • Injection Technique: While some studies suggest that factors like injection site (buttock vs. thigh) or post-injection massage do not significantly alter plasma concentrations, improper technique, such as injecting into adipose instead of muscle tissue, can affect absorption.[6]

    • Dosing Interval: The considerable interpatient variability in absorption and peak effects may necessitate adjustments to the dosing interval to avoid adverse effects at peak plasma levels or loss of efficacy at the end of the interval.[7]

Q2: My in vitro release data is not correlating with in vivo plasma profiles. What could be the issue?

Establishing a predictive in vitro-in vivo correlation (IVIVC) for long-acting injectables like fluphenazine depot is complex. Discrepancies are common and can often be traced to the following issues:

  • Inappropriate In Vitro Method: The selected dissolution or release testing method may not be physiologically relevant. For a depot formulation, the in vitro system must mimic the enzymatic hydrolysis and slow diffusion from an oil matrix that occurs in vivo. A simple dissolution test is often insufficient.[8][9]

  • Rate-Limiting Step Mismatch: An IVIVC is most successful when the formulation's release rate is the primary factor controlling the drug's appearance in the bloodstream.[9] If in vivo processes such as enzymatic hydrolysis, absorption into circulation, or metabolic clearance are the actual rate-limiting steps, the correlation with in vitro release will be poor.

  • "Flip-Flop" Kinetics: In depot formulations, the absorption rate is often slower than the elimination rate. This "flip-flop" phenomenon means that the terminal slope of the plasma concentration-time curve reflects the absorption rate, not the elimination half-life.[9] Deconvolution algorithms used to calculate the in vivo absorption profile must correctly account for this.

  • Data Averaging: Using mean in vitro and in vivo data can mask significant individual variability and lead to a misleading correlation.[10] Whenever possible, correlations should be developed on an individual subject basis.

Troubleshooting Poor IVIVC Start Poor IVIVC Observed CheckMethod Is the in vitro release method physiologically relevant? Start->CheckMethod CheckRate Is drug release from the depot the true rate-limiting step in vivo? CheckMethod->CheckRate Yes DevelopMethod Action: Develop a bio-relevant assay (e.g., with esterase enzymes). CheckMethod->DevelopMethod No CheckKinetics Have 'flip-flop' kinetics been accounted for in data deconvolution? CheckRate->CheckKinetics Yes AssessPhysiology Action: Investigate in vivo factors (hydrolysis, absorption, clearance) as potential rate-limiting steps. CheckRate->AssessPhysiology No CheckData Was the correlation attempted using individual or mean data? CheckKinetics->CheckData Yes Reanalyze Action: Re-run deconvolution analysis using appropriate pharmacokinetic models. CheckKinetics->Reanalyze No UseIndividualData Action: Re-establish correlation using individual subject data. CheckData->UseIndividualData Mean End IVIVC Improved CheckData->End Individual DevelopMethod->CheckRate AssessPhysiology->CheckKinetics Reanalyze->CheckData UseIndividualData->End

Caption: A decision tree for troubleshooting poor in vitro-in vivo correlation (IVIVC).

Q3: How should I design an experiment to quantify fluphenazine plasma concentrations accurately?

Accurate quantification is essential for understanding pharmacokinetic variability. A sensitive and specific assay is required due to the low plasma concentrations of fluphenazine.[1] Gas Chromatography/Mass Spectrometry (GC/MS) is a well-established method for this purpose.[1][11]

Key Experimental Considerations:

  • Sample Collection: Collect blood samples at multiple time points post-injection to capture the peak plasma concentration (Tmax), which occurs around 24 hours, and the elimination phase.[5][6]

  • Extraction: A selective solvent extraction process is needed to separate unmetabolized fluphenazine from its metabolites, such as fluphenazine sulphoxide and 7-hydroxyfluphenazine.[12]

  • Instrumentation: Utilize GC/MS for its high sensitivity and specificity, which allows for the detection of concentrations in the low ng/mL range.[1][11]

  • Standard Curve: Prepare a standard curve using known concentrations of fluphenazine in blank plasma to ensure accurate quantification.

  • Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to validate the accuracy and precision of the assay.

(See the "Experimental Protocols" section below for a detailed methodology).

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic data for fluphenazine depot formulations, highlighting the variability reported in the literature.

Table 1: Pharmacokinetic Parameters of Fluphenazine Decanoate

Parameter Value Reference
Time to Peak (Tmax) ~24 hours [5][6]
Apparent Half-Life 7–10 days (determined by release rate) [6]
Steady-State Plasma Conc. Highly variable (e.g., <0.1 to 27.9 ng/mL) [1]
Suggested Therapeutic Threshold 1.0 ng/mL [5]
Point of Futility 4.0 ng/mL [5]

| Time to Reach Steady State | ~3 months |[6][13] |

Table 2: Comparison of Fluphenazine Depot Formulations

Formulation Dosing Interval Duration of Action Key Characteristics Reference
Fluphenazine Decanoate 2–3 weeks (can be up to 6 weeks) 4–6 weeks More commonly prescribed; longer acting. [14][15]

| Fluphenazine Enanthate | 1–3 weeks | 1–3 weeks | Shorter acting; may have higher risk of certain side effects. |[14][16] |

Visualizations

Pharmacokinetic Pathway of Fluphenazine Decanoate

The diagram below illustrates the sequential processes that fluphenazine decanoate undergoes from the point of injection to its eventual elimination. This pathway highlights the key steps where inter-individual variability can be introduced.

G Pharmacokinetic Pathway of Fluphenazine Decanoate cluster_depot Intramuscular Space cluster_systemic Systemic Circulation & Tissues Injection IM Injection of Fluphenazine Decanoate in Sesame Oil Depot Formation of Oil Depot Injection->Depot Hydrolysis Hydrolysis by Tissue Esterases Depot->Hydrolysis Slow Release of Prodrug Absorption Absorption of Active Fluphenazine into Bloodstream Hydrolysis->Absorption Distribution Distribution to Tissues (including CNS) Absorption->Distribution Metabolism Hepatic Metabolism (e.g., CYP2D6) Distribution->Metabolism Excretion Excretion (Urine and Feces) Metabolism->Excretion

Caption: The journey of fluphenazine decanoate from injection to excretion.

Experimental Protocols

Protocol 1: Quantification of Fluphenazine in Plasma using GC/MS

This protocol provides a generalized workflow for the determination of fluphenazine concentrations in plasma samples, based on methods described in the literature.[1][11]

1. Materials and Reagents:

  • Plasma samples (collected in heparinized or EDTA tubes)

  • Internal Standard (IS) solution (e.g., a deuterated analog of fluphenazine)

  • n-Heptane (containing 1.5% isoamyl alcohol, or similar non-polar solvent)

  • Toluene

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Anhydrous sodium sulfate

  • GC/MS system with a suitable capillary column (e.g., fused silica)

2. Sample Preparation and Extraction:

  • Thaw plasma samples to room temperature.

  • To 1 mL of plasma in a glass tube, add a known amount of the internal standard.

  • Vortex briefly to mix.

  • Alkalinize the sample by adding 0.5 mL of 1M NaOH to raise the pH.

  • Add 5 mL of n-heptane, cap the tube, and vortex vigorously for 2 minutes to extract the unmetabolized fluphenazine.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-heptane) to a clean tube.

  • (Optional) To extract metabolites, the remaining aqueous layer can be further extracted with a more polar solvent like toluene.[12]

  • Evaporate the n-heptane solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a small, known volume (e.g., 50 µL) of the mobile phase or a suitable solvent for GC injection.

3. GC/MS Analysis:

  • Injection: Inject 1-2 µL of the reconstituted sample into the GC/MS.

  • Chromatography: Use a temperature program that effectively separates fluphenazine from the internal standard and any interfering peaks. (e.g., initial temp 150°C, ramp to 300°C).

  • Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity. Monitor characteristic ions for fluphenazine and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (fluphenazine/IS) against the concentration of the prepared standards. Determine the concentration of fluphenazine in the unknown samples by interpolating their peak area ratios from this curve.

Protocol 2: Physiologically Based Pharmacokinetic (PBPK) Modeling Workflow

PBPK modeling is a powerful tool to investigate and predict inter-individual variability. It uses a mechanistic approach, integrating physiological, anatomical, and drug-specific parameters.[17][18][19][20]

PBPK Model Development Workflow DataIn Step 1: Gather Input Parameters ModelBuild Step 2: Model Structure Development DataIn->ModelBuild SystemData System-Specific Data - Organ volumes - Blood flow rates - Tissue composition SystemData->DataIn DrugData Drug-Specific Data - LogP, pKa - Solubility - Plasma protein binding - In vitro metabolism (CYP2D6) - In vitro hydrolysis rate DrugData->DataIn ModelSim Step 3: Model Simulation & Verification ModelBuild->ModelSim Compare Compare Simulation with Clinical Data ModelSim->Compare ClinicalData Observed Clinical PK Data ClinicalData->Compare Refine Step 4: Model Refinement Compare->Refine Poor Match Validated Step 5: Validated PBPK Model Compare->Validated Good Match Refine->ModelBuild Adjust Parameters or Structure Application Step 6: Application - Simulate different populations - Predict drug-drug interactions - Investigate sources of variability Validated->Application

Caption: A workflow for building and validating a PBPK model for fluphenazine depot.

References

Technical Support Center: Addressing Low Bioavailability of Oral Fluphenazine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oral fluphenazine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of its low oral bioavailability in preclinical research.

Troubleshooting Guide

Issue: Inconsistent or Low Plasma Concentrations of Fluphenazine After Oral Administration

Researchers often encounter variability and unexpectedly low plasma levels of fluphenazine in preclinical models. This can be attributed to two primary factors: extensive first-pass metabolism and active efflux by transport proteins in the intestine.

Initial Troubleshooting Steps:

  • Verify Dosing Procedure and Formulation: Ensure accurate and consistent oral gavage technique. Confirm the stability and homogeneity of your fluphenazine formulation.

  • Assess Animal Health: Gastrointestinal issues or liver abnormalities in test subjects can significantly impact drug absorption and metabolism.

  • Review Analytical Method: Validate your bioanalytical method for quantifying fluphenazine in plasma to rule out technical errors.

If these initial checks do not resolve the issue, consider the following advanced troubleshooting strategies:

Potential Cause Suggested Solution Experimental Approach
Extensive First-Pass Metabolism Co-administer a known inhibitor of Cytochrome P450 enzymes, particularly CYP2D6.Conduct a pharmacokinetic study in your preclinical model (e.g., rats) with and without the co-administration of a CYP2D6 inhibitor like Quinidine.
P-glycoprotein (P-gp) Efflux Co-administer a P-glycoprotein inhibitor.Perform an in vivo study comparing fluphenazine plasma concentrations with and without a P-gp inhibitor such as Verapamil. An in vitro Caco-2 cell permeability assay can also be used to confirm if fluphenazine is a P-gp substrate.
Poor Aqueous Solubility Utilize a nanoformulation approach to enhance dissolution and absorption.Formulate fluphenazine into nanostructured lipid carriers (NLCs) or a nanoemulsion and compare its oral bioavailability against a standard suspension.
Combination of Factors Employ a multi-pronged approach.Combine a nanoformulation with the co-administration of a P-gp or CYP inhibitor to address both solubility and metabolic/efflux barriers.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of fluphenazine in preclinical models and humans?

A1: The absolute oral bioavailability of fluphenazine is very low, reported to be in the range of 2.7% to 3.4% in humans.[1][2] Similar low bioavailability is expected in preclinical species like rats due to comparable metabolic pathways.

Q2: What are the primary reasons for the low oral bioavailability of fluphenazine?

A2: The low oral bioavailability is primarily due to:

  • Extensive first-pass metabolism: After absorption from the gut, fluphenazine passes through the liver where it is heavily metabolized by cytochrome P450 enzymes, mainly CYP2D6, before it can reach systemic circulation.[3]

  • P-glycoprotein (P-gp) efflux: Fluphenazine has been identified as a substrate and an inhibitor of the P-gp efflux pump located in the intestinal wall.[4][5][6] This pump actively transports the drug back into the intestinal lumen, reducing its net absorption.

Q3: Can I use a higher oral dose to compensate for the low bioavailability?

A3: While increasing the dose can lead to higher plasma concentrations, it may also increase the risk of dose-dependent toxicity and adverse effects.[7][8][9] It is often more scientifically sound to investigate formulation or co-administration strategies to improve bioavailability before resorting to significantly higher doses.

Q4: Are there any commercially available formulations of fluphenazine with improved oral bioavailability?

A4: Currently, there are no commercially available oral formulations of fluphenazine specifically designed for enhanced bioavailability. The existing formulations are immediate-release tablets and solutions.[10][11]

Q5: What are some key considerations when designing a study to improve fluphenazine's oral bioavailability?

A5: Key considerations include:

  • Choice of preclinical model: Ensure the chosen animal model (e.g., rat, mouse) has relevant CYP enzyme and P-gp expression patterns comparable to humans.

  • Selection of enhancement strategy: The choice between nanoformulations, metabolic inhibitors, or efflux pump inhibitors should be based on the primary suspected cause of low bioavailability in your experimental setup.

  • Appropriate controls: Always include a control group receiving a standard fluphenazine suspension to accurately quantify the improvement in bioavailability.

  • Comprehensive pharmacokinetic analysis: Measure key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) to fully characterize the pharmacokinetic profile.

Experimental Protocols

Protocol 1: Preparation and In Vivo Evaluation of Fluphenazine-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from a similar study on a phenothiazine antipsychotic and provides a framework for developing and testing fluphenazine NLCs.

Materials:

  • Fluphenazine

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Liquid lipid (e.g., Oleic acid)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol® P)

  • High-shear homogenizer

  • Probe sonicator

Methodology:

  • Preparation of NLCs:

    • Melt the solid and liquid lipids together at a temperature approximately 10°C above the melting point of the solid lipid.

    • Dissolve the fluphenazine in this lipid mixture.

    • Separately, prepare an aqueous phase by dissolving the surfactant and co-surfactant in double-distilled water and heat it to the same temperature as the lipid phase.

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 10-15 minutes.

    • Sonicate the resulting pre-emulsion using a probe sonicator to reduce the particle size.

    • Allow the nanoemulsion to cool to room temperature to form the NLCs.

  • Characterization of NLCs:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the entrapment efficiency by separating the free drug from the NLCs using ultracentrifugation and quantifying the drug in the supernatant.

  • In Vivo Pharmacokinetic Study (Rat Model):

    • Fast male Wistar rats overnight with free access to water.

    • Divide the rats into two groups: a control group receiving a fluphenazine suspension and a test group receiving the fluphenazine-loaded NLCs via oral gavage.

    • Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Separate the plasma by centrifugation and store at -80°C until analysis.

    • Quantify the fluphenazine concentration in the plasma samples using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) and determine the relative bioavailability of the NLC formulation compared to the suspension.

Protocol 2: Caco-2 Cell Permeability Assay to Assess P-gp Efflux

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Fluphenazine

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS for drug quantification

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For the absorptive transport (apical to basolateral, A-to-B) study, add the fluphenazine solution (with and without a P-gp inhibitor) to the apical side and fresh HBSS to the basolateral side.

    • For the efflux transport (basolateral to apical, B-to-A) study, add the fluphenazine solution to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time intervals.

    • Quantify the fluphenazine concentration in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, suggests that fluphenazine is a substrate of P-gp.[12]

Visualizations

Fluphenazine_Metabolism_Pathway Oral Fluphenazine Oral Fluphenazine Intestinal Lumen Intestinal Lumen Oral Fluphenazine->Intestinal Lumen Enterocyte Enterocyte Apical Membrane Cytosol Basolateral Membrane Intestinal Lumen->Enterocyte:f0 Portal Vein Portal Vein Enterocyte:f2->Portal Vein P-gp P-gp Enterocyte:f1->P-gp CYP3A4 CYP3A4 Enterocyte:f1->CYP3A4 Metabolism Liver (Hepatocyte) Liver (Hepatocyte) Portal Vein->Liver (Hepatocyte) Systemic Circulation Systemic Circulation Liver (Hepatocyte)->Systemic Circulation Reduced Bioavailability CYP2D6 CYP2D6 Liver (Hepatocyte)->CYP2D6 Extensive Metabolism Metabolites Metabolites P-gp->Intestinal Lumen Efflux CYP2D6->Metabolites

Caption: Fluphenazine's first-pass metabolism pathway.

Caption: Troubleshooting workflow for low bioavailability.

Logical_Relationship Low_Bioavailability Low Oral Fluphenazine Bioavailability First_Pass Extensive First-Pass Metabolism Low_Bioavailability->First_Pass Pgp_Efflux P-gp Mediated Efflux Low_Bioavailability->Pgp_Efflux Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility CYP_Metabolism CYP2D6 & CYP3A4 Metabolism in Liver & Gut First_Pass->CYP_Metabolism Intestinal_Efflux Efflux from Enterocytes back to Lumen Pgp_Efflux->Intestinal_Efflux Incomplete_Dissolution Incomplete Dissolution in GI Fluids Poor_Solubility->Incomplete_Dissolution Solution_Inhibitors Solution: Co-administration of Inhibitors CYP_Metabolism->Solution_Inhibitors Intestinal_Efflux->Solution_Inhibitors Solution_Nano Solution: Nanoformulations Incomplete_Dissolution->Solution_Nano

Caption: Causes and solutions for low bioavailability.

References

Preventing oxidative degradation of fluphenazine decanoate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidative degradation of fluphenazine decanoate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is fluphenazine decanoate and why is it formulated in an oily solution?

A1: Fluphenazine decanoate is the decanoate ester of fluphenazine, a potent antipsychotic agent belonging to the phenothiazine class.[1][2] It is formulated in an oily vehicle, typically sesame oil, to create a long-acting injectable dosage form.[3][4][5] This formulation allows for slow release of the drug from the injection site, prolonging its therapeutic effect.

Q2: What are the primary causes of fluphenazine decanoate degradation in stock solutions?

A2: The primary cause of degradation is oxidation.[6] The phenothiazine nucleus of the fluphenazine molecule is susceptible to oxidation, which can be initiated and accelerated by several factors, including:

  • Autoxidation of the oily vehicle: Sesame oil can undergo autoxidation, forming hydroperoxides that can then oxidize the fluphenazine decanoate molecule.[6]

  • Presence of preservatives: Benzyl alcohol, a common preservative in these formulations, can also autoxidize to form hydrogen peroxide, a potent oxidizing agent.[6]

  • Exposure to light: Photodegradation can occur, particularly under UV light.

  • Presence of acidic conditions: Acid can catalyze the oxidation of the tertiary amine groups in the fluphenazine molecule.[6]

  • Exposure to heat: Elevated temperatures can accelerate the rate of oxidative degradation.[7]

Q3: What are the visible signs of degradation in a fluphenazine decanoate stock solution?

A3: A fresh fluphenazine decanoate solution should be a clear, pale yellow.[3][4] While not always visually apparent, degradation may sometimes be indicated by a change in color, such as darkening or the appearance of a pink or reddish hue. The formation of precipitates or cloudiness may also suggest degradation or issues with the formulation, such as the use of a wet needle or syringe during preparation. However, significant degradation can occur before any visible changes are noticeable, making analytical testing crucial.

Q4: What are the recommended storage conditions for fluphenazine decanoate stock solutions?

A4: To minimize degradation, fluphenazine decanoate stock solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[3] It is critical to protect the solution from light by keeping it in its original carton or using amber-colored vials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of fluphenazine decanoate stock solutions.

Problem Possible Cause Troubleshooting Steps
Solution appears cloudy or contains particulate matter. Use of a wet syringe or needle during preparation.Always use a dry syringe and a needle of at least 21 gauge. If cloudiness persists, discard the solution.
Contamination of the stock solution.Ensure aseptic techniques are followed during preparation. Filter the solution through a compatible sterile filter if necessary and permissible for the intended application.
Discoloration of the solution (e.g., darkening, pinkish tint). Oxidative degradation due to exposure to light, heat, or oxygen.Store the solution in a light-protected container (e.g., amber vial) at controlled room temperature. Consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize contact with oxygen.
Inconsistent experimental results using the stock solution. Degradation of fluphenazine decanoate, leading to a lower effective concentration.Verify the concentration of the stock solution using a validated analytical method, such as HPLC. Prepare fresh stock solutions more frequently.
Interaction with other components in the experimental system.Review the compatibility of fluphenazine decanoate with all other reagents and materials used in the experiment.

Quantitative Data on Fluphenazine Degradation

The following table summarizes the degradation of fluphenazine under various stress conditions. This data is based on studies of fluphenazine hydrochloride but provides a strong indication of the molecule's inherent stability.

Stress ConditionParameters% DegradationReference
Acidic Hydrolysis 0.1N HCl, 24 hours6.75%
Basic Hydrolysis 0.1N NaOH, 24 hours4.54%
Oxidation 3% H₂O₂, 24 hours8.5%
Thermal 40°C, 24 hours10.53%
Photolytic UV light, 24 hours14.71%

Experimental Protocols

Protocol for Preparation of Fluphenazine Decanoate Stock Solution

This protocol provides a general guideline for preparing a fluphenazine decanoate stock solution for research purposes.

Materials:

  • Fluphenazine decanoate powder

  • High-purity sesame oil (or other suitable oil vehicle)

  • Benzyl alcohol (if required as a preservative)

  • Sterile, amber-colored glass vials with appropriate closures

  • Calibrated analytical balance

  • Sterile syringes and needles (at least 21 gauge)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of fluphenazine decanoate powder.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of sesame oil to the vial. If using a preservative, first dissolve the benzyl alcohol in the sesame oil before adding it to the fluphenazine decanoate. A common concentration for benzyl alcohol is 1.2% w/v.[6]

  • Seal the vial and mix thoroughly until the powder is completely dissolved. Gentle warming may be required, but avoid excessive heat.

  • If possible, purge the headspace of the vial with an inert gas to displace oxygen.

  • Store the prepared stock solution at controlled room temperature (20-25°C) and protected from light.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines a typical HPLC method for assessing the stability of fluphenazine decanoate and separating it from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 10 mM ammonium acetate) in a ratio of approximately 70:15:15 (v/v/v), with the pH adjusted to around 6.0 with acetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 259 nm

  • Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a standard solution of fluphenazine decanoate of known concentration in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the fluphenazine decanoate stock solution to be tested to a suitable concentration with the mobile phase.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis: Compare the peak area of fluphenazine decanoate in the sample chromatogram to that of the standard to determine the concentration. The appearance of additional peaks indicates the presence of degradation products.

Visualizations

cluster_degradation Oxidative Degradation Pathway FD Fluphenazine Decanoate FD_SO Sulfoxide Derivative FD->FD_SO Oxidation at Sulfur atom FD_NO N-Oxide Derivative FD->FD_NO Oxidation at Nitrogen atoms HP Hydroperoxides (from oil/benzyl alcohol) O2 Oxygen (O2) O2->HP Light Light/Heat Light->HP Acid Acid Acid->FD_NO Other Other Degradation Products FD_SO->Other FD_NO->Other

Caption: Oxidative degradation pathway of fluphenazine decanoate.

cluster_workflow Experimental Workflow for Stability Testing Prep Prepare Fluphenazine Decanoate Stock Solution Store Store under Controlled Conditions (e.g., 25°C/60% RH, protected from light) Prep->Store Sample Sample at Predetermined Time Points (e.g., 0, 1, 3, 6 months) Store->Sample Dilute Dilute Sample for Analysis Sample->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis (Quantify parent drug and degradation products) HPLC->Data

Caption: Workflow for fluphenazine decanoate stability testing.

cluster_troubleshooting Troubleshooting Logic for Degradation Issues Start Degradation Suspected/ Confirmed by HPLC Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? Start->Check_Storage Correct_Storage Correct Storage: - Store at 20-25°C - Protect from light Check_Storage->Correct_Storage Incorrect Check_Formulation Examine Formulation: - Purity of oil? - Presence of antioxidants? Check_Storage->Check_Formulation Correct End Re-test Stability Correct_Storage->End Modify_Formulation Modify Formulation: - Use high-purity oil - Consider adding an antioxidant - Purge with inert gas Check_Formulation->Modify_Formulation Suboptimal Check_Prep Review Preparation Procedure: - Aseptic technique? - Dry equipment? Check_Formulation->Check_Prep Optimal Modify_Formulation->End Refine_Prep Refine Preparation: - Use sterile, dry equipment - Minimize exposure to air Check_Prep->Refine_Prep Incorrect Check_Prep->End Correct Refine_Prep->End

Caption: Troubleshooting flowchart for fluphenazine decanoate degradation.

References

Validation & Comparative

A Comparative In Vivo Analysis of Side Effect Profiles: Typical vs. Atypical Depot Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo side effect profiles of typical and atypical depot antipsychotics, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these long-acting injectable (LAI) formulations.

Executive Summary

Long-acting injectable antipsychotics are a cornerstone in the management of severe mental illnesses, offering improved adherence compared to oral medications. However, the choice between typical (first-generation) and atypical (second-generation) depot formulations is often guided by their distinct side effect profiles. In general, typical depot antipsychotics are more frequently associated with extrapyramidal symptoms (EPS), while atypical depot antipsychotics are more commonly linked to metabolic disturbances and hyperprolactinemia. This guide presents a detailed, data-driven comparison of these side effects.

Data Presentation: Side Effect Profile Comparison

The following tables summarize quantitative data from in vivo studies comparing the side effect profiles of typical and atypical depot antipsychotics.

Table 1: Extrapyramidal Symptoms (EPS) and Related Adverse Events

Side EffectTypical Depot (Haloperidol Decanoate)Atypical Depot (Paliperidone Palmitate)p-valueCitation
Akathisia (Global Score Increase) 0.73 (95% CI, 0.59-0.87)0.45 (95% CI, 0.31-0.59)0.006[1][2]
Parkinsonism (SAS Score Change) 0.25 (95% CI, 0.20-0.30)0.21 (95% CI, 0.16-0.27)0.34[1]
Medication Use for Parkinsonism 29.3% of patients15.8% of patients0.007[3]

Table 2: Metabolic Side Effects

Side EffectTypical Depot (Haloperidol Decanoate)Atypical Depot (Paliperidone Palmitate)p-valueCitation
Weight Change (at 6 months) -0.96 kg (95% CI, -1.88 to -0.04)+2.17 kg (95% CI, 1.25-3.09)<0.0001[3][4][5]
Metabolic Syndrome Parameters (HbA1c, glucose, cholesterol, triglycerides) No significant changeNo significant changeNS[3]

Note: While direct head-to-head in vivo data for metabolic effects of fluphenazine decanoate versus olanzapine LAI is limited, studies on their oral counterparts suggest a higher propensity for weight gain and metabolic disturbances with olanzapine.[6][7] A study comparing oral olanzapine with its LAI formulation found similar metabolic changes between the two.[8]

Table 3: Prolactin Levels

PopulationTypical Depot (Haloperidol Decanoate)Atypical Depot (Paliperidone Palmitate)p-valueCitation
Men (mean highest level) 15.41 µg/L (95% CI, 10.73-20.08)34.56 µg/L (95% CI, 29.75-39.37)<0.001[1][2]
Women (mean highest level) 26.84 µg/L (95% CI, 13.29-40.40)75.19 µg/L (95% CI, 63.03-87.36)<0.001[1][2]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo findings. Below are summaries of key experimental protocols used to assess the side effects of depot antipsychotics.

Assessment of Extrapyramidal Symptoms in Human Studies

Protocol: Extrapyramidal Symptom Rating Scale (ESRS)

  • Objective: To quantify the severity of drug-induced movement disorders.

  • Procedure: A clinician-administered scale consisting of a questionnaire on the patient's subjective experience and a physical examination. The examination includes observation of facial expression, speech, and dyskinesia. The patient is asked to perform specific tasks such as extending their arms, performing rapid alternating hand movements, walking, and maintaining balance when gently pushed. Muscle tone in all four limbs is also assessed.

  • Subscales: The ESRS includes subscales for parkinsonism, akathisia, dystonia, and tardive dyskinesia.

  • Scoring: Each item is rated on a severity scale, and scores are summed for each subscale.

Assessment of Metabolic Side Effects in Animal Models

Protocol: Intravenous Glucose Tolerance Test (IVGTT) in Rats

  • Objective: To evaluate a drug's potential to induce glucose dysregulation and insulin resistance.[9]

  • Procedure:

    • Animal Preparation: Male Han-Wistar or Sprague-Dawley rats are doubly cannulated for intravenous administration and blood sampling.[9]

    • Drug Administration: The antipsychotic agent or vehicle is administered at a predetermined time before the glucose challenge (e.g., t=-44 minutes).[9]

    • Glucose Challenge: A dextrose solution is administered intravenously at t=0 minutes.[9]

    • Blood Sampling: Blood samples are collected at multiple time points before and after the glucose challenge (e.g., -45, -1, 2, 10, 15, 30, 45, 60, 75, 90, 120, 150, and 180 minutes) using an automated system.[9]

    • Analysis: Blood samples are analyzed for glucose and insulin levels. The area under the curve (AUC) for both glucose and insulin is calculated to determine the drug's effect on glucose tolerance and insulin secretion.[9]

Assessment of Prolactin Levels in Human Studies

Protocol: Serum Prolactin Measurement

  • Objective: To quantify the impact of antipsychotic treatment on prolactin levels.

  • Procedure:

    • Blood Sampling: Venous blood samples are collected from patients at baseline and at specified intervals during treatment.

    • Sample Processing: The blood is centrifuged to separate the serum.

    • Analysis: Serum prolactin concentrations are measured using a validated immunoassay.

    • Data Interpretation: Prolactin levels are compared between treatment groups and against baseline values to determine the effect of the medication.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the side effect profiles of depot antipsychotics.

G cluster_typical Typical Antipsychotics cluster_atypical Atypical Antipsychotics cluster_receptors cluster_pathways cluster_effects Typical Typical Depot (e.g., Haloperidol Decanoate) D2 Dopamine D2 Receptor Typical->D2 High Affinity Antagonism Atypical Atypical Depot (e.g., Paliperidone Palmitate) Atypical->D2 Moderate Affinity Antagonism S2A Serotonin 5-HT2A Receptor Atypical->S2A High Affinity Antagonism Metabolic Metabolic Side Effects Atypical->Metabolic Higher Risk Nigrostriatal Nigrostriatal Pathway D2->Nigrostriatal Tuberoinfundibular Tuberoinfundibular Pathway D2->Tuberoinfundibular Mesolimbic Mesolimbic Pathway D2->Mesolimbic S2A->Metabolic Contributes to EPS Extrapyramidal Symptoms (EPS) Nigrostriatal->EPS Prolactin Hyperprolactinemia Tuberoinfundibular->Prolactin Therapeutic Therapeutic Effect (Antipsychotic Action) Mesolimbic->Therapeutic G cluster_preclinical Preclinical In Vivo Assessment cluster_eps EPS Assessment cluster_metabolic Metabolic Assessment cluster_prolactin Prolactin Assessment start Test Compound Administration (Typical vs. Atypical Depot) animal_model Animal Model (e.g., Rat, Non-human Primate) start->animal_model catalepsy Catalepsy Test (Bar Test) animal_model->catalepsy vcm Vacuous Chewing Movements (VCMs) animal_model->vcm observation Behavioral Observation (Dystonia, Akathisia) animal_model->observation weight Body Weight Measurement animal_model->weight gtt Glucose Tolerance Test (GTT/IVGTT) animal_model->gtt lipids Lipid Panel Analysis animal_model->lipids blood_sampling Blood Sampling animal_model->blood_sampling end Side Effect Profile Characterization catalepsy->end vcm->end observation->end weight->end gtt->end lipids->end immunoassay Immunoassay for Prolactin blood_sampling->immunoassay immunoassay->end G cluster_antipsychotics Antipsychotic Action cluster_dopamine Dopamine Pathway cluster_prolactin Prolactin Regulation Antipsychotic Antipsychotic Drug D2_pituitary D2 Receptors Antipsychotic->D2_pituitary Blocks Hypothalamus Hypothalamus (Tuberoinfundibular Pathway) Dopamine Dopamine Release Hypothalamus->Dopamine Stimulates Dopamine->D2_pituitary Binds to Pituitary Anterior Pituitary Prolactin_release Prolactin Release D2_pituitary->Prolactin_release Inhibits Hyperprolactinemia Hyperprolactinemia Prolactin_release->Hyperprolactinemia

References

A Comparative Guide to Validating Analytical Methods for Fluphenazine Decanoate Quantification in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of fluphenazine decanoate in various tissue matrices. Ensuring accurate and precise measurement of this long-acting injectable antipsychotic in tissues such as the brain, muscle, and adipose is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering supporting data and detailed experimental protocols to aid in method selection and validation.

Comparative Analysis of Analytical Methods

The choice of analytical technique for the quantification of fluphenazine decanoate in tissue is pivotal and depends on the required sensitivity, selectivity, and the nature of the study. Below is a comparative summary of the typical validation parameters for HPLC-UV and LC-MS/MS methods. It is important to note that while extensive data exists for plasma and serum, the following tables represent a composite of expected performance in tissue matrices, based on available literature for fluphenazine and other lipophilic drugs in similar biological samples.

Table 1: Performance Comparison in Brain Tissue
ParameterHPLC-UVLC-MS/MS
Linearity (ng/mL) 10 - 10000.1 - 200
Accuracy (%) 88 - 10595 - 110
Precision (%RSD) < 15< 10
LOD (ng/mL) 50.05
LOQ (ng/mL) 100.1
Selectivity ModerateHigh
Run Time (min) 10 - 153 - 8
Table 2: Performance Comparison in Muscle Tissue
ParameterHPLC-UVLC-MS/MS
Linearity (ng/mL) 15 - 15000.2 - 500
Accuracy (%) 85 - 11092 - 108
Precision (%RSD) < 15< 12
LOD (ng/mL) 70.1
LOQ (ng/mL) 150.2
Selectivity ModerateHigh
Run Time (min) 12 - 184 - 9
Table 3: Performance Comparison in Adipose Tissue
ParameterHPLC-UVLC-MS/MS
Linearity (ng/mL) 20 - 20000.5 - 1000
Accuracy (%) 85 - 11590 - 110
Precision (%RSD) < 20< 15
LOD (ng/mL) 100.2
LOQ (ng/mL) 200.5
Selectivity Low to ModerateHigh
Run Time (min) 15 - 205 - 10

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide comprehensive protocols for tissue sample preparation and analysis using HPLC-UV and LC-MS/MS.

Tissue Sample Preparation

A robust and reproducible sample preparation workflow is fundamental for accurate quantification.

cluster_prep Tissue Sample Preparation tissue_sample Excised Tissue Sample (Brain, Muscle, Adipose) weighing Weigh a precise amount of tissue (e.g., 100 mg) tissue_sample->weighing homogenization Homogenize in buffer (e.g., PBS) using a bead beater or ultrasonic homogenizer weighing->homogenization is_addition Add internal standard (e.g., perphenazine) homogenization->is_addition extraction Perform Liquid-Liquid or Solid-Phase Extraction is_addition->extraction evaporation Evaporate the organic solvent under a gentle stream of nitrogen extraction->evaporation reconstitution Reconstitute the residue in mobile phase evaporation->reconstitution analysis Inject into HPLC-UV or LC-MS/MS system reconstitution->analysis

Experimental workflow for tissue sample preparation.
  • Homogenization: Accurately weigh approximately 100 mg of the tissue sample. Add 1 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4). Homogenize the tissue using a bead beater or an ultrasonic homogenizer until a uniform consistency is achieved.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard, such as perphenazine, to the tissue homogenate.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): To the homogenate, add 3 mL of an organic solvent mixture (e.g., n-hexane:isoamyl alcohol, 99:1 v/v). Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the tissue homogenate onto the cartridge. Wash the cartridge with a low-organic solvent mixture to remove interferences. Elute the analyte and internal standard with an appropriate organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method

This method is suitable for studies where high sensitivity is not the primary requirement.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 25 mM ammonium acetate, pH 5.5) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[1]

cluster_lcms LC-MS/MS Analysis Workflow sample_injection Inject reconstituted sample uhplc UPLC Separation (C18 column, gradient elution) sample_injection->uhplc esi Electrospray Ionization (ESI) (Positive Mode) uhplc->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 collision_cell Quadrupole 2 (q2) (Collision-Induced Dissociation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_acquisition Data Acquisition and Quantification detector->data_acquisition

Workflow for LC-MS/MS analysis.
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Fluphenazine decanoate: Specific precursor > product ion transitions would be determined during method development.

    • Perphenazine (Internal Standard): Specific precursor > product ion transitions would be determined during method development.

  • Collision Energy and other MS parameters: Optimized for each analyte.

Conclusion

The selection of an appropriate analytical method for the quantification of fluphenazine decanoate in tissue is a critical decision that impacts the quality and reliability of research findings. LC-MS/MS is demonstrably superior in terms of sensitivity and selectivity, making it the preferred method for studies requiring the detection of low analyte concentrations. However, HPLC-UV remains a viable and cost-effective alternative for studies with less stringent sensitivity requirements. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed choice and in the successful validation of their chosen method.

References

A Comparative Analysis of Extrapyramidal Side Effects: Fluphenazine vs. Haloperidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extrapyramidal side effects (EPS) associated with two prominent first-generation antipsychotics: fluphenazine and haloperidol. Both medications are potent dopamine D2 receptor antagonists and are known for their efficacy in managing psychosis, but they also carry a significant risk of inducing debilitating movement disorders. This document synthesizes available data to facilitate an informed understanding of their comparative EPS profiles.

Quantitative Comparison of Extrapyramidal Side Effects

Direct head-to-head clinical trials providing precise incidence rates for each type of extrapyramidal side effect for fluphenazine versus haloperidol are limited in the publicly available literature. However, several studies offer valuable comparative insights. The following table summarizes key findings from clinical trials directly comparing the two drugs. It is important to note that while some studies did not find statistically significant differences in the overall incidence of EPS, differences in the severity and the need for corrective medications for these side effects were observed.

Extrapyramidal Side EffectFluphenazineHaloperidolKey Findings from Comparative Studies
Overall EPS Incidence No significant difference in some studies.No significant difference in some studies.A 20-week double-blind study found no significant between-group differences in the incidence of extrapyramidal side-effects at the end of the trial.[1]
Parkinsonism Higher consumption of antiparkinsonian medication reported in some studies.Lower requirement for antiparkinsonian medication in some trials.Patients treated with fluphenazine decanoate had a significantly higher consumption of the antiparkinsonian medication orphenadrine compared to the haloperidol decanoate group.[1] Another study found that patients on haloperidol decanoate required half the quantity of anti-parkinson medication compared to those treated with fluphenazine decanoate and displayed less severe extrapyramidal motor symptoms.[2] In one long-term study, parkinsonism diminished more quickly in the haloperidol group, but after 60 weeks, there was no difference in severity between the two drug groups.[3]
Dystonia Both are high-potency antipsychotics with a significant risk of dystonia.Considered to have one of the highest frequencies of drug-induced dystonia.The highest frequencies of dystonia were reported among patients receiving haloperidol and long-acting injectable fluphenazines.[4]
Akathisia A known side effect, with restlessness being a commonly reported symptom.Frequently associated with akathisia.Both fluphenazine and haloperidol are high-potency first-generation antipsychotics known to cause akathisia more frequently.
Tardive Dyskinesia Risk is a significant concern with long-term use.A trend for differences in masking tardive dyskinesia was noted in one study.An 8-month clinical trial noted a trend for differences in masking tardive dyskinesia between the two drugs, though both carry a risk for its development with chronic use.[5]

Mechanism of Action and Pathophysiology of EPS

The primary mechanism underlying the extrapyramidal side effects of both fluphenazine and haloperidol is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain. This pathway is crucial for regulating motor function. By antagonizing D2 receptors, these antipsychotics disrupt the delicate balance of neurotransmission, leading to a state of functional dopamine deficiency, which manifests as various movement disorders.

cluster_1 Postsynaptic Striatal Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates D2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Decreased activation Downstream_Effectors Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream_Effectors Altered phosphorylation Motor_Output Modulation of Motor Output Downstream_Effectors->Motor_Output Regulates Fluphenazine_Haloperidol Fluphenazine / Haloperidol Fluphenazine_Haloperidol->D2_Receptor Blocks

Figure 1: Dopamine D2 Receptor Antagonism Pathway

Experimental Protocols for Assessing Extrapyramidal Side Effects

The evaluation of EPS in clinical trials relies on standardized rating scales administered by trained clinicians. The following are the key instruments used in the assessment of the different types of EPS.

1. Simpson-Angus Scale (SAS) for Parkinsonism:

  • Objective: To measure drug-induced parkinsonism.

  • Methodology: A 10-item scale that assesses rigidity in different parts of the body, tremor, salivation, and gait. Each item is rated on a 5-point scale from 0 (no symptom) to 4 (severe). The total score is the sum of the individual item scores, which is then divided by 10 to yield a final score.

  • Administration: The assessment involves both observation of the patient (e.g., walking, posture) and physical examination (e.g., passive movement of limbs to assess rigidity).

2. Barnes Akathisia Rating Scale (BARS) for Akathisia:

  • Objective: To assess the severity of drug-induced akathisia.

  • Methodology: This scale has both objective and subjective components. The objective part involves the clinician observing the patient for characteristic movements of akathisia (e.g., rocking, shifting weight). The subjective component involves questioning the patient about their internal sense of restlessness.

  • Administration: The patient is observed while seated and standing. The clinician then asks specific questions to gauge the patient's subjective experience of restlessness and distress. Scores are assigned based on the severity of both observed movements and patient-reported symptoms.

3. Abnormal Involuntary Movement Scale (AIMS) for Tardive Dyskinesia:

  • Objective: To detect and quantify tardive dyskinesia.

  • Methodology: A 12-item scale that assesses involuntary movements in various body regions, including the face, lips, jaw, tongue, and extremities. The first seven items are rated on a 5-point scale from 0 (none) to 4 (severe).

  • Administration: The examination involves observing the patient at rest and while performing specific activation procedures, such as opening the mouth, protruding the tongue, and tapping the fingers. The clinician rates the severity of any observed abnormal, involuntary movements.

cluster_workflow Clinical Trial Workflow for EPS Assessment Screening Patient Screening and Baseline Assessment Randomization Randomization Screening->Randomization Fluphenazine_Arm Fluphenazine Treatment Arm Randomization->Fluphenazine_Arm Group A Haloperidol_Arm Haloperidol Treatment Arm Randomization->Haloperidol_Arm Group B EPS_Assessment_F Regular EPS Assessment (SAS, BARS, AIMS) Fluphenazine_Arm->EPS_Assessment_F EPS_Assessment_H Regular EPS Assessment (SAS, BARS, AIMS) Haloperidol_Arm->EPS_Assessment_H Data_Collection Data Collection and Analysis EPS_Assessment_F->Data_Collection EPS_Assessment_H->Data_Collection Results Comparative Analysis of EPS Incidence and Severity Data_Collection->Results

Figure 2: Experimental Workflow for EPS Comparison

Conclusion

Both fluphenazine and haloperidol, as high-potency first-generation antipsychotics, carry a substantial risk of inducing extrapyramidal side effects. The available evidence from direct comparative studies suggests that while the overall incidence of EPS may not always differ significantly between the two, there are notable distinctions in the presentation and management of these side effects. Specifically, some studies indicate that fluphenazine may be associated with a greater need for antiparkinsonian medications, while haloperidol is frequently linked to a higher incidence of dystonia. The choice between these agents in a clinical or research setting should be guided by a careful consideration of the potential for these specific movement disorders, alongside efficacy and other side effect profiles. Further large-scale, head-to-head clinical trials with standardized EPS assessment and reporting are warranted to provide a more definitive quantitative comparison of the extrapyramidal side effect profiles of fluphenazine and haloperidol.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Fluphenazine Decanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Fluphenazine decanoate dihydrochloride in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel.

This compound is a potent, pharmacologically active substance requiring stringent safety measures to prevent accidental exposure.[1] Inhalation, ingestion, or skin contact can lead to adverse health effects, including potential damage to the heart and nervous system through prolonged or repeated exposure.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to mitigate these risks.

Essential Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede any handling of this compound to ensure the appropriate level of protection is employed.[1] The following table summarizes the recommended PPE.

Protection Type Equipment Rationale
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. A full-face supplied air respirator is required if it's the sole means of protection.[2] A powered air-purifying respirator (PAPR) with HEPA filters is recommended for spill cleanup.[1]To prevent inhalation of dust or aerosols, which can be fatal if swallowed.[1]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield should be worn if there is a splash hazard.[4]To protect eyes from contact with the chemical, which can cause irritation.[4]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile), inspected before use.[2][4][5] Wear impervious, fire/flame-resistant clothing or a laboratory coat.[2][3][5][6]To prevent skin contact, which can be harmful and may cause an allergic reaction.[5]
Hand Protection Chemical-resistant gloves must be worn.[2][3][4][5][6]To prevent direct contact with the skin during handling.[2][3][4][5][6]

Safe Handling and Operational Workflow

All handling of this compound should occur within a designated controlled environment, such as a laboratory fume hood, biological safety cabinet, ventilated balance enclosure, or glovebox, to minimize exposure.[1][2] Open handling of the material is not recommended.[1]

The following diagram illustrates the standard workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Ventilated Enclosure B->C D Weigh and Prepare Solutions C->D E Avoid Dust and Aerosol Formation D->E F Decontaminate Work Surfaces E->F G Remove PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Waste H->I J Dispose of as Hazardous Waste I->J

Safe handling workflow diagram.

Procedural Steps:

  • Preparation :

    • Conduct a thorough risk assessment of the planned procedures.[1]

    • Select and put on all required PPE as detailed in the table above.[2][3][4][5][6]

  • Handling :

    • Perform all manipulations within a certified chemical fume hood or other appropriate ventilated containment.[1][2]

    • When weighing or transferring the solid, handle it carefully to avoid creating dust.[2][3]

    • Avoid all contact and inhalation of dust, mists, and vapors.[4]

  • Post-Handling :

    • After handling, decontaminate all work surfaces with a suitable detergent or solvent.[1]

    • Remove PPE carefully to avoid self-contamination.

    • Wash hands and any other exposed skin thoroughly with soap and water after removing gloves.[1][2][3][5]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and keep unnecessary personnel away.[2][7] Wear appropriate PPE, including a PAPR with HEPA filters for cleanup.[1] Avoid generating dust during cleanup.[1][2] Sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1][2] Clean the spill area thoroughly to remove any residual contamination.[1][2]

First Aid:

  • Ingestion: If swallowed, call a poison center or doctor immediately.[1] Rinse the mouth.[1] Do not induce vomiting.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes and seek medical attention.[4]

Disposal Plan

All waste containing this compound, including contaminated lab supplies and PPE, must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials in clearly labeled, sealed containers.[3]

  • Disposal Route: Dispose of the waste in accordance with all local, regional, and national regulations.[1] It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[1] The waste code should be assigned in consultation with a licensed waste disposal company.[1]

  • Container Disposal: Empty containers may retain product residues and should be taken to an approved waste handling site for recycling or disposal.[1]

By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling the potent pharmaceutical compound, this compound, and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluphenazine decanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Fluphenazine decanoate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.